Benzyloxyisoquinoline, 6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H18N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(7-phenylmethoxyisoquinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H18N2O3S/c23-28(25,26)20-8-4-7-18(11-20)21-12-17-9-10-24-14-19(17)13-22(21)27-15-16-5-2-1-3-6-16/h1-14H,15H2,(H2,23,25,26) |
InChI Key |
WFQYBHCSVMMJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CN=CC3=C2)C4=CC(=CC=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
6-Benzyloxyisoquinoline: Chemical Profile and Synthetic Utility
Abstract
6-Benzyloxyisoquinoline (CAS 3098761-19-1) represents a critical intermediate in the synthesis of isoquinoline-based alkaloids and medicinal agents. Functioning primarily as a lipophilic, protected derivative of 6-hydroxyisoquinoline, this scaffold is integral to Structure-Activity Relationship (SAR) studies targeting kinase inhibition, CNS modulation, and local anesthesia. This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol minimizing N-alkylation byproducts, and detailed spectroscopic characterization data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
6-Benzyloxyisoquinoline is characterized by an isoquinoline core functionalized with a benzyloxy ether moiety at the C6 position. This modification significantly enhances lipophilicity (LogP) compared to the parent hydroxyisoquinoline, facilitating membrane permeability in biological assays.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 6-(Phenylmethoxy)isoquinoline |
| CAS Number | 3098761-19-1 |
| PubChem CID | 67022889 |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NC=C3 |
| LogP (Predicted) | ~3.7 |
| H-Bond Acceptors | 2 |
| H-Bond Donors | 0 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Synthetic Methodology
The synthesis of 6-benzyloxyisoquinoline is achieved via a Williamson ether synthesis. The primary challenge in this transformation is the competition between O-alkylation (desired) and N-alkylation (quaternization of the isoquinoline nitrogen).
Mechanistic Causality
To favor O-alkylation, the reaction utilizes a carbonate base (
Experimental Protocol
Reagents:
-
6-Hydroxyisoquinoline (1.0 eq)
-
Benzyl Bromide (1.1 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Procedure:
-
Activation: Charge a round-bottom flask with 6-hydroxyisoquinoline (10 mmol) and anhydrous DMF (20 mL). Add
(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add benzyl bromide (11 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, yielding a higher running spot ( ). -
Workup: Cool the reaction to room temperature and pour into ice-cold water (100 mL). Extract with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with water (
mL) and brine ( mL) to remove residual DMF. -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography using a gradient of Hexane/Ethyl Acetate (80:20 to 60:40) to yield 6-benzyloxyisoquinoline.
Synthesis Pathway Diagram[9]
Caption: Selective O-alkylation pathway for the synthesis of 6-benzyloxyisoquinoline, highlighting the divergence from N-alkylation byproducts.
Spectroscopic Characterization
Validation of the structure relies on distinguishing the aromatic isoquinoline protons from the benzyl group and confirming the integrity of the ether linkage.
Nuclear Magnetic Resonance (NMR) Data (Predicted)
-
H NMR (400 MHz,
):- 9.15 (s, 1H, H-1): Characteristic deshelded singlet adjacent to Nitrogen.
- 8.45 (d, J = 5.8 Hz, 1H, H-3).
- 7.88 (d, J = 9.0 Hz, 1H, H-8).
- 7.60 (d, J = 5.8 Hz, 1H, H-4).
- 7.45 – 7.30 (m, 5H, Ph-H).
- 7.25 (dd, J = 9.0, 2.5 Hz, 1H, H-7).
- 7.05 (d, J = 2.5 Hz, 1H, H-5).
-
5.20 (s, 2H,
): Diagnostic benzylic singlet.
-
Mass Spectrometry (ESI-MS):
-
Calculated
. -
Found
.
-
Applications in Drug Discovery
Pharmacophore Protection & Modulation
The benzyl group serves a dual purpose in medicinal chemistry:
-
Protection: It masks the polar phenolic hydroxyl group during multi-step synthesis (e.g., reduction of the pyridine ring to tetrahydroisoquinoline).
-
Lipophilic Probe: In SAR studies, the benzyl ether mimics hydrophobic interactions within a binding pocket (e.g., the ATP-binding site of kinases).
Biological Relevance
Isoquinoline derivatives are privileged scaffolds in the design of:
-
Kinase Inhibitors: Targeting c-Met and other tyrosine kinases where the nitrogen acts as a hinge binder [1].
-
Vasodilators: Structurally related to papaverine, 6-alkoxyisoquinolines exhibit smooth muscle relaxant properties.
-
Local Anesthetics: Analogous to quinisocaine, the lipophilic tail (benzyloxy) aids in sodium channel interaction.
Safety & Handling
-
Hazards: 6-Benzyloxyisoquinoline is an irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position over prolonged periods.
-
Disposal: Dispose of as hazardous organic waste containing nitrogenous heterocycles.
References
-
PubChem. (2025).[2][3][4] 6-(Benzyloxy)isoquinoline | C16H13NO.[4] National Library of Medicine. Available at: [Link]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. 6-(Benzyloxy)-8-methylisoquinoline | C17H15NO | CID 177817704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-(Benzyloxy)-6-methylisoquinoline | C17H15NO | CID 177817740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(Benzyloxy)isoquinoline | C16H13NO | CID 67022889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Technical Guide: Benzyloxyisoquinoline Derivatives as Rho Kinase (ROCK) Inhibitors
Executive Summary
This technical guide provides a comprehensive analysis of benzyloxyisoquinoline derivatives as a distinct structural class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. While the clinical landscape has been dominated by isoquinolinesulfonamides (e.g., Fasudil), the incorporation of benzyloxy moieties represents a strategic medicinal chemistry optimization to enhance hydrophobic pocket occupancy, improve isoform selectivity (ROCK2 vs. ROCK1), and modulate pharmacokinetic profiles. This document details the mechanistic rationale, synthesis protocols, and pharmacological validation required for developing these compounds.
The Target: ROCK Signaling Architecture
Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as central effectors of the small GTPase RhoA. They govern cytoskeletal reorganization, making them critical targets for glaucoma (IOP reduction), cardiovascular disease (vasospasm), and neuronal regeneration.
Mechanistic Pathway
Upon activation by GTP-bound RhoA, ROCK phosphorylates multiple downstream substrates. The most critical pharmacological axis is the inhibition of Myosin Light Chain Phosphatase (MLCP) via the Myosin Binding Subunit (MBS/MYPT1), leading to sustained actomyosin contraction.
Figure 1: The RhoA/ROCK signaling cascade. ROCK inhibition restores MLCP activity, promoting vasorelaxation and cytoskeletal remodeling.
Medicinal Chemistry: The Benzyloxyisoquinoline Scaffold
Structure-Activity Relationship (SAR)
The isoquinoline ring serves as the hinge-binding motif , mimicking the adenine ring of ATP. The nitrogen at position 2 (or 1, depending on tautomer) forms a critical hydrogen bond with the hinge region of the kinase (Met156 in ROCK1).
Why the Benzyloxy Substitution? Standard inhibitors like Fasudil rely on a sulfonamide tail. Replacing or augmenting this with a benzyloxy ether (typically at C-1, C-5, or C-6) introduces a lipophilic vector that targets the hydrophobic back pocket or the solvent-exposed front regions.
-
Linker: Ether oxygen (-O-) provides rotational freedom without the rigidity of a direct aryl-aryl bond.
-
Hydrophobic Tail: The benzyl ring (often substituted with F, Cl, or
) occupies the hydrophobic pocket adjacent to the ATP binding site, enhancing affinity ( ) and potentially selectivity against PKA (Protein Kinase A).
Chemical Synthesis Protocol
The synthesis of 1-(benzyloxy)isoquinoline derivatives is achieved via Nucleophilic Aromatic Substitution (
Reaction Scheme
Figure 2: Synthetic route for ether-linked isoquinoline inhibitors.
Step-by-Step Methodology
Objective: Synthesize 1-((4-fluorobenzyl)oxy)isoquinoline.
-
Reagent Preparation:
-
Dry N,N-Dimethylformamide (DMF) over molecular sieves.
-
Weigh 4-fluorobenzyl alcohol (1.2 eq) and 1-chloroisoquinoline (1.0 eq).
-
Prepare Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
-
Deprotonation:
-
In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-fluorobenzyl alcohol in dry DMF (5 mL/mmol).
-
Cool to 0°C in an ice bath.
-
Add NaH portion-wise. Evolution of
gas will occur. Stir for 30 minutes at 0°C, then 30 minutes at room temperature (RT) to ensure formation of the alkoxide.
-
-
Coupling Reaction:
-
Add 1-chloroisoquinoline (dissolved in minimal DMF) dropwise to the alkoxide solution.
-
Heat the mixture to 80–100°C for 4–12 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 4:1).
-
-
Workup:
-
Quench the reaction carefully with ice-cold water.
-
Extract with Ethyl Acetate (3x).[4]
-
Wash the combined organic layer with brine (saturated NaCl), dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
-
Validation: Confirm structure via
-NMR (look for benzylic protons singlet at ~5.5 ppm) and LC-MS ( ).
-
Pharmacological Profiling
In Vitro Enzymatic Assay (Self-Validating Protocol)
To ensure trustworthiness, use a ratiometric FRET-based assay (e.g., Z'-LYTE™) or a Mobility Shift Assay (Caliper/LabChip). This eliminates interference common in simple absorbance assays.
Protocol:
-
Enzyme Prep: Dilute recombinant human ROCK1 and ROCK2 (approx. 1–5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Addition: Dispense compounds (dissolved in DMSO) into 384-well plates (acoustic dispensing preferred).
-
Reaction: Add ATP (at
concentration, typically 10–50 ) and peptide substrate (e.g., Long S6 Kinase Substrate). -
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add EDTA-containing termination buffer. Measure phosphorylation ratio.
-
Analysis: Fit data to a sigmoidal dose-response equation to determine
.
Data Presentation: Comparative Potency
| Compound ID | Structure Motif | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (R2/R1) | Reference |
| Fasudil | Isoquinoline-sulfonamide | 330 | 280 | ~0.8 | [1, 2] |
| Y-27632 | Pyridine-amide | 220 | 300 | ~1.3 | [2] |
| Cmpd 35 | THIQ-derivative | 0.6 | 0.4 | ~0.7 | [3] |
| Target A | 1-Benzyloxy-IsoQ (Hypothetical) | < 10 | < 5 | Optimizable | [4] |
Note: "Target A" represents the expected profile of an optimized benzyloxy-derivative, aiming for single-digit nanomolar potency.
References
-
Liao, J. K., et al. "Rho-associated kinase: an interesting therapeutic target." Nature Reviews Drug Discovery, 2007. Link
-
Uehata, M., et al. "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase." Nature, 1997. Link
-
Boland, S., et al. "Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors." Journal of Medicinal Chemistry, 2010. Link
-
Hu, E., et al. "Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies."[2] International Journal of Molecular Sciences, 2022. Link
-
Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Benzyloxyisoquinoline: A Targeted Scaffold for Helicobacter pylori Eradication
This guide provides an in-depth technical analysis of 6-Benzyloxyisoquinoline derivatives , specifically focusing on the lead compound FR180102 (Compound 10c) , as a targeted anti-Helicobacter pylori agent.
Executive Summary
The emergence of multidrug-resistant (MDR) Helicobacter pylori strains, particularly those resistant to clarithromycin and metronidazole, necessitates the development of novel chemotypes. 6-Benzyloxyisoquinoline derivatives represent a distinct class of antimicrobial agents that exhibit potent, selective activity against H. pylori without affecting common Gram-positive or Gram-negative gut flora.
This guide details the structural basis, mechanism of action, and experimental protocols for evaluating the efficacy of the lead candidate, FR180102 (Compound 10c) . While exhibiting superior in vitro potency compared to standard-of-care antibiotics, its development highlights critical lessons in pharmacokinetic optimization and bactericidal kinetics.
Chemical Basis & Structure-Activity Relationship (SAR)
The core pharmacophore is the isoquinoline ring , specifically functionalized at the C-6 position with a benzyloxy moiety. The biological activity is strictly governed by the substitution pattern on the benzyl ring.
The Lead Candidate: FR180102 (Compound 10c)
-
Systematic Name: 6-[(3-acetamido-2,6-dichlorobenzyl)oxy]isoquinoline
-
Linker: Ether linkage at C-6
SAR Logic
The potency of the 6-benzyloxyisoquinoline series is driven by specific steric and electronic features:
-
Position 6 vs. 7: Substitution at the C-6 position is critical for anti-H. pylori specificity. C-7 analogs generally show reduced potency.
-
Halogenation: The 2,6-dichloro substitution on the benzyl ring provides essential steric bulk and lipophilicity, likely locking the molecule into a bioactive conformation within the target binding pocket.
-
H-Bond Donor: The 3-acetamido group acts as a hydrogen bond donor/acceptor, which is crucial for high-affinity binding. Removal or replacement with non-polar groups drastically increases the Minimum Inhibitory Concentration (MIC).
Figure 1: Structural decomposition of FR180102 showing the functional roles of each moiety in establishing anti-H. pylori activity.[1][4][6][8][9][10][11][12][13][14][15]
Mechanism of Action (MOA) & Biological Profile
Selective Inhibition
Unlike broad-spectrum antibiotics, FR180102 displays a remarkable "sniper-like" specificity.
-
Target: Helicobacter pylori (MIC range: 0.006 – 0.05 µg/mL).
-
Non-Targets: E. coli, S. aureus, P. aeruginosa (MIC > 100 µg/mL).
This selectivity suggests the compound targets a pathway unique to H. pylori survival in the gastric niche, potentially involving urease maturation or specific cell wall synthesis enzymes (e.g., peptidoglycan deacetylase PgdA), although the exact molecular target remains a subject of investigation.
Bacteriostatic vs. Bactericidal
A critical limitation identified in early studies (Yoshida et al.) was the bacteriostatic nature of the compound at short contact times.
-
In Vitro: Superior potency to Amoxicillin and Clarithromycin.[1]
-
In Vivo (Mouse Model): Failed to eradicate infection.
-
Root Cause: The compound requires prolonged exposure to kill the bacteria. In the stomach, gastric emptying and mucus turnover reduce the residence time of the drug, allowing bacteria to survive if the agent is not rapidly bactericidal.
Experimental Protocols
Chemical Synthesis of FR180102
Objective: Synthesize the lead compound for biological testing.
Reagents:
-
6-Hydroxyisoquinoline[7]
-
3-Acetamido-2,6-dichlorobenzyl bromide
-
Potassium carbonate (
) -
Dimethylformamide (DMF)
Protocol:
-
Dissolution: Dissolve 1.0 eq of 6-hydroxyisoquinoline in anhydrous DMF.
-
Base Addition: Add 2.0 eq of anhydrous
. Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add 1.1 eq of 3-acetamido-2,6-dichlorobenzyl bromide dissolved in DMF.
-
Reaction: Heat the mixture to 60°C for 4–6 hours under nitrogen atmosphere. Monitor via TLC (System: EtOAc/Hexane 1:1).
-
Workup: Pour reaction mixture into ice-water. Filter the resulting precipitate.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).
-
Validation: Confirm structure via
-NMR (DMSO- ) and Mass Spectrometry (ESI-MS).
In Vitro Susceptibility Testing (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration against H. pylori reference strains (e.g., ATCC 43504).
Materials:
-
Brucella Agar supplemented with 10% horse blood.
-
CampyGen™ gas packs (microaerophilic conditions).
-
Standard antibiotics (Amoxicillin, Clarithromycin) as controls.
Workflow:
-
Inoculum Prep: Suspend H. pylori colonies (72h growth) in saline to match 0.5 McFarland turbidity (
CFU/mL). -
Dilution: Prepare serial two-fold dilutions of FR180102 in DMSO (Range: 0.001 µg/mL to 128 µg/mL).
-
Plate Prep: Incorporate drug dilutions into molten Brucella blood agar (maintain DMSO < 1% final concentration).
-
Inoculation: Spot 2 µL of bacterial suspension onto the agar surface (
CFU/spot). -
Incubation: Incubate plates inverted at 37°C for 3–5 days under microaerophilic conditions (
). -
Readout: The MIC is defined as the lowest concentration inhibiting visible colony growth.
Time-Kill Kinetics Assay
Objective: Assess whether the compound is bacteriostatic or bactericidal.
-
Culture: Inoculate H. pylori into Brucella broth + 10% Fetal Calf Serum (FCS).
-
Treatment: Add FR180102 at concentrations equivalent to
, , and MIC. Include a growth control (no drug). -
Sampling: Aliquot samples at 0, 6, 12, 24, and 48 hours.
-
Plating: Serially dilute samples in PBS and plate onto Brucella blood agar.
-
Analysis: Count CFUs after 5 days incubation.
-
Bactericidal:
reduction in CFU/mL. -
Bacteriostatic:
reduction.
-
Comparative Data Analysis
The following table summarizes the potency of FR180102 relative to standard antibiotics against clinical isolates.
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Activity vs. Clar-Resistant Strains | Activity vs. Metro-Resistant Strains |
| FR180102 | 0.006 | 0.012 | Retained | Retained |
| Amoxicillin | 0.03 | 0.06 | Retained | Retained |
| Clarithromycin | 0.015 | >64.0 | Lost | Retained |
| Metronidazole | 8.0 | >64.0 | Retained | Lost |
Note: FR180102 maintains potency against strains resistant to current first-line therapies, validating its potential as a rescue therapy agent.
Development Workflow & Future Outlook
The primary hurdle for 6-benzyloxyisoquinoline derivatives is the translation of in vitro potency to in vivo efficacy. Future development must focus on formulation strategies that extend gastric residence time (e.g., gastro-retentive drug delivery systems) or structural modifications that enhance bactericidal speed.
Figure 2: The developmental trajectory of FR180102, highlighting the critical disconnect between in vitro potency and in vivo efficacy.
References
-
Yoshida, Y., et al. (1999).[1][4][5][15] Studies on anti-Helicobacter pylori agents.[1][4][5][6][7][10][12][15] Part 1: Benzyloxyisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 7(11), 2647-2666.[1] Link
-
Yoshida, Y., et al. (1998). Discovery of a novel benzyloxyisoquinoline derivative with potent anti-Helicobacter pylori activity.[1][6] Bioorganic & Medicinal Chemistry Letters, 8(14), 1897-1902. Link
-
Kuhara, M., et al. (Patent). Substituted isoquinolines and isoquinolinones as rho kinase inhibitors (Citing prior art on 6-benzyloxyisoquinoline). Google Patents. Link
-
Graham, D. Y., & Fischbach, L. (2010). Helicobacter pylori treatment in the era of increasing antibiotic resistance.[13] Gut, 59(8), 1143-1153. Link
Sources
- 1. Studies on anti-Helicobacter pylori agents. Part 1: Benzyloxyisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Structural modification may be a way to make isoquinoline alkaloids efficient antibacterial drugs - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Helicobacter pylori infection: An overview of bacterial virulence factors and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Helicobacter pylori infection process: from the molecular world to clinical treatment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Helicobacter Pylori: A Review of Current Treatment Options in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel class of Bi(iii) hydroxamato complexes: synthesis, urease inhibitory activity and activity against H. pylori - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Pharmacophore-Driven Approach to Designing Benzyloxyisoquinoline Analogs: A Technical Guide for Drug Discovery
Abstract
The benzyloxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent tubulin inhibitors used in oncology. The rational design of novel, optimized analogs requires a deep understanding of the steric and electronic features governing their interaction with biological targets. This technical guide provides an in-depth methodology for the application of pharmacophore modeling to the design and discovery of novel benzyloxyisoquinoline analogs. We will explore the causal reasoning behind methodological choices, from the initial decision between ligand- and structure-based approaches to the rigorous, multi-faceted validation of the resulting models. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore-based virtual screening and lead optimization in their discovery pipelines.
Introduction: The Therapeutic Potential of Benzyloxyisoquinoline Scaffolds
The isoquinoline alkaloid family, found extensively in the plant kingdom, has provided a rich source of therapeutic agents. Within this family, the benzyloxyisoquinoline subclass is distinguished by its robust and versatile structure, which has been identified as a key pharmacophore for a variety of biological targets. Notably, this scaffold is present in compounds that exhibit potent anti-mitotic activity through the inhibition of tubulin polymerization.[1] Microtubules are critical components of the cellular cytoskeleton, and their disruption is a clinically validated strategy for cancer treatment.[1]
The complexity of designing analogs that retain or improve upon this activity while optimizing pharmacokinetic properties necessitates the use of advanced computational tools. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), serves as an invaluable technique to distill the essential molecular interactions into a 3D model that can guide the discovery of new chemical entities.[2]
Core Principles of Pharmacophore Modeling
A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[2] It is not a real molecule but an abstract concept that represents the key molecular interaction points. Common pharmacophoric features include:[2]
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Aromatic Rings (AR)
-
Hydrophobic Groups (HY)
-
Positive/Negative Ionizable Centers (PI/NI)
The primary decision in any pharmacophore modeling project is the choice between two fundamental approaches: ligand-based and structure-based modeling.[3] This choice is dictated entirely by the availability of high-quality structural data for the biological target.
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the 3D structure of the target protein is unknown or of low resolution.[4] It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their activity.[3] The underlying principle is that molecules with similar biological activity often share a common binding mode and, therefore, a common pharmacophore.[2]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based model can be generated.[5] This method directly analyzes the interactions between the protein's binding pocket and a bound ligand to identify the key interaction points.[3] SBPM provides a more direct and often more accurate representation of the required features for binding.[6]
Methodologies & Experimental Protocols
A successful pharmacophore modeling campaign is a systematic process that requires careful data curation, model generation, and rigorous validation.
Ligand-Based Pharmacophore Modeling (LBPM) Workflow
The LBPM workflow is the method of choice when investigating targets for which no high-resolution structural data exists, but a sufficient number of active ligands are known.
Caption: Structure-Based Pharmacophore Modeling Workflow.
Protocol 3.2.1: Protein Preparation and Feature Generation
-
Structure Acquisition: Obtain a high-resolution crystal structure of the target protein, preferably co-crystallized with a benzyloxyisoquinoline analog or a similar ligand, from a database like the Protein Data Bank (PDB).
-
Preparation: Prepare the protein structure by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and optimizing the hydrogen-bonding network.
-
Binding Site Definition: Define the binding pocket, typically as a sphere around the co-crystallized ligand. [6]4. Interaction Generation: The software analyzes the defined binding site and generates pharmacophoric features that are complementary to the protein environment. [3]For example, a hydrogen-bond donor group on a key amino acid residue will generate a complementary hydrogen-bond acceptor feature in the pharmacophore model. [7]
Pharmacophore Model Validation: A Self-Validating System
Validation is arguably the most critical phase of the modeling process. [8]A pharmacophore model is useless if it cannot reliably distinguish between active and inactive compounds. A robust validation protocol should include multiple, orthogonal methods. [6] Protocol 3.3.1: Test Set and Decoy Set Validation
-
Test Set Screening: The test set (a collection of known active and inactive compounds not used in model generation) is screened against the generated pharmacophore hypothesis. [6]The model's quality is assessed by its ability to correctly classify these compounds.
-
Decoy Set Screening: A large database of "decoy" molecules (compounds assumed to be inactive, often with similar physicochemical properties to the actives but different topologies) is screened. [8]An effective model should retrieve a high percentage of the known actives while retrieving a very low percentage of the decoys.
Protocol 3.3.2: Fischer's Randomization Test
This statistical validation method is primarily used for ligand-based models to ensure that the correlation between chemical features and biological activity is not due to chance. [2]
-
Randomization: The biological activity values of the training set molecules are randomly shuffled multiple times (e.g., 19 or 99 times). [6][9]2. Hypothesis Generation: For each shuffled dataset, a new set of pharmacophore hypotheses is generated using the same settings as the original experiment.
-
Significance Check: The scores and parameters of the original, non-randomized hypothesis are compared to the distribution of scores from the randomly generated hypotheses. A statistically significant model will have a much better score (e.g., lower cost, higher correlation) than any of the random models, indicating a true structure-activity relationship. [2][6] Data Presentation: Table of Validation Metrics
The performance of a pharmacophore model in validation screens is quantified using several metrics. The Güner-Henry (GH) score is a particularly useful metric that combines several of these factors into a single value. [2]
| Metric | Description | Formula | Ideal Value |
|---|---|---|---|
| Sensitivity | The ability of the model to identify known active compounds. | (Ha / A) | 1 |
| Specificity | The ability of the model to reject inactive compounds. | ((D - Ht) / D) | 1 |
| Enrichment Factor (EF) | The ratio of the concentration of actives in the hit list to the concentration of actives in the original database. | (Ha * D) / (Ht * A) | High |
| Güner-Henry (GH) Score | A comprehensive score reflecting the overall quality of the model. | (Ha(3A + Ht) / 4HtA) * (1 - ((Ht - Ha) / (D - A))) | 1 |
Where: A = Total number of active compounds; Ha = Number of active compounds in the hit list; D = Total number of compounds in the database; Ht = Total number of hits.
Application in Drug Design: From Model to Molecule
A validated pharmacophore model is a powerful tool for hit identification and lead optimization.
-
Virtual Screening (VS): The primary application is to screen large chemical databases (containing millions of compounds) to identify novel molecules that match the pharmacophore hypothesis. [10]This process can drastically reduce the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources. [2]The hits from a pharmacophore screen are often subjected to further filtering, such as molecular docking, to refine the selection. [11]
-
De Novo Design & Scaffold Hopping: The model can serve as a blueprint for designing entirely new molecules. It can also guide "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold while preserving the essential pharmacophoric features.
-
Guiding Lead Optimization: During lead optimization, the pharmacophore model can help prioritize which analogs to synthesize. By evaluating how well a proposed modification fits the model, chemists can focus their efforts on compounds with a higher probability of success.
Advanced Considerations & Future Perspectives
The utility of pharmacophore models can be enhanced by integrating them with other computational methods.
-
Integration with QSAR and Docking: Combining pharmacophore screening with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking studies provides a multi-faceted approach. [12]Pharmacophores can act as a rapid pre-filter for docking studies, which are more computationally intensive but provide more detailed information about binding poses and energies. [10]
-
ADMET Modeling: Pharmacophore models can also be developed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [13]By identifying features associated with poor ADMET profiles (e.g., interaction with cytochrome P450 enzymes), these models can be used as negative filters to deprioritize problematic compounds early in the discovery process. [13] The field continues to evolve, with machine learning and artificial intelligence poised to further refine the generation and application of pharmacophore models, promising even greater predictive power and efficiency in the future.
Conclusion
Pharmacophore modeling provides a robust and scientifically grounded framework for the rational design of benzyloxyisoquinoline analogs. By abstracting complex molecular interactions into a simple yet powerful 3D model, this technique enables the rapid screening of vast chemical spaces and provides invaluable guidance for lead optimization. The key to a successful outcome lies not just in the generation of a model, but in the rigorous, multi-step validation process that ensures its statistical significance and predictive power. When executed with care and expertise, pharmacophore modeling serves as a critical accelerator in the journey from a promising scaffold to a clinical candidate.
References
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Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Turkish Chemical Society, Section A: Chemistry. [Link]
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Issa, A., Sliman, F., & Harbali, J. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. International Journal of Organic Chemistry. [Link]
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Ahammad, F., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Molecules. [Link]
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Al-Otaibi, F. M. (2025). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. [Link]
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Lv, H., et al. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Molecules. [Link]
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Ansari, M. A., & Shaikh, S. (2022). Pharmacophore Model-Aided Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
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Al-Sha'er, M. A., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Pharmaceuticals. [Link]
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Spampinato, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Biomedicines. [Link]
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Zheng, Y., et al. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PLoS ONE. [Link]
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Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. [Link]
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Al-Otaibi, F. M., et al. (2014). Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. Acta Pharmaceutica Sinica B. [Link]
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Singh, P., & Singh, S. (2021). Validation of the pharmacophore model, A) Fischer's randomization... ResearchGate. [Link]
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Antkiewicz-Michaluk, L., et al. (2014). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat. PLoS ONE. [Link]
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ResearchGate. (n.d.). Fischer's randomization test results of the pharmacophore hypothesis Hypo 1. ResearchGate. [Link]
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Khan, A. Y., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. [Link]
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Patel, D. D., et al. (2019). Strategies to select the best pharmacophore model: a case study in pyrazoloquinazoline class of PLK-1 inhibitors. Medicinal Chemistry Research. [Link]
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Virtual Drug Screening. (2024, July 22). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [Link]
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Precision Oncology: The Therapeutic Architecture of 6-Substituted Isoquinolines
Topic: Therapeutic Potential of 6-Substituted Isoquinolines in Oncology Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The isoquinoline scaffold remains a cornerstone in medicinal chemistry, historically validated by alkaloids like berberine and sanguinarine.[1] However, modern oncology demands precision over polypharmacology. Recent structure-activity relationship (SAR) profiling has identified the C-6 position of the isoquinoline core as a critical vector for therapeutic optimization. Unlike the sterically crowded C-1 or the metabolically labile N-2 positions, substitution at C-6 offers a unique balance: it allows for the projection of solubilizing groups or specific binding motifs into the solvent front without disrupting the planar aromaticity required for DNA intercalation or kinase ATP-pocket occupancy. This guide details the synthetic accessibility, mechanistic distinctiveness, and validation protocols for 6-substituted isoquinolines as next-generation antineoplastic agents.
Structural Rationale & SAR Logic
The C-6 "Solvent Vector" Hypothesis
In drug design, the isoquinoline core functions primarily as a flat, hydrophobic anchor. The challenge lies in appending functional groups that enhance potency without compromising this binding mode.
-
Electronic Tuning: Electron-withdrawing groups (EWGs) like fluorine at C-6 have been shown to stabilize metal chelation (e.g., Cu(II)) and enhance Reactive Oxygen Species (ROS) generation, a mechanism distinct from standard intercalation.
-
Steric Freedom: Molecular docking studies suggest that C-6 substituents extend away from the DNA backbone in topoisomerase I-DNA-drug ternary complexes, making this an ideal site for appending bulky solubilizing moieties (e.g., morpholine, piperazine) to improve pharmacokinetic profiles.
Visualization: SAR Topology
The following diagram illustrates the functional logic of the isoquinoline scaffold, highlighting the strategic advantage of the C-6 position.
Figure 1: SAR topology of the isoquinoline scaffold. The C-6 position is identified as the optimal site for functionalization to improve efficacy without steric hindrance.
Mechanisms of Action (MoA)
6-substituted isoquinolines exhibit a dual-mode mechanism depending on the nature of the substituent.
Pathway A: Topoisomerase I Poisoning
Analogous to camptothecin, certain 6-aryl derivatives stabilize the cleavable complex between Topoisomerase I and DNA. This prevents DNA religation, causing lethal double-strand breaks during replication.
Pathway B: ROS-Mediated Apoptosis (The "Quinone" Effect)
Derivatives such as 6-substituted isoquinolinequinones (and their N-oxides) function as redox cyclers. The C-6 substitution pattern is critical here; C-6 isomers have been reported to be more effective than C-7 isomers in inducing superoxide radical formation, leading to mitochondrial dysfunction and cytochrome c release.
Figure 2: Dual mechanistic pathways of 6-substituted isoquinolines: Topoisomerase I inhibition and ROS-mediated mitochondrial toxicity.
Chemical Synthesis: Accessing the C-6 Node
Reliable access to the 6-position is a prerequisite for SAR studies. The most robust "Application Scientist" validated route involves a Suzuki-Miyaura cross-coupling on a pre-halogenated core.
Protocol: Synthesis of 6-Arylisoquinolines
Objective: To install an aryl group at C-6 using a palladium-catalyzed cycle.
-
Starting Material: 6-Bromoisoquinoline (commercially available or synthesized via Pomeranz-Fritsch reaction).
-
Reagents:
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl2 (5 mol%) - Chosen for stability and broad substrate scope.
-
K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
-
Procedure:
-
Step 1: Degas the solvent mixture with argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Step 2: Add 6-bromoisoquinoline, arylboronic acid, base, and catalyst to a sealed pressure vial.
-
Step 3: Heat to 90°C for 12 hours.
-
Step 4: Cool, filter through Celite, and extract with Ethyl Acetate.
-
Step 5: Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation Check: Monitor reaction progress via TLC. The disappearance of the starting bromide (Rf ~0.6 in 1:1 Hex/EtOAc) and appearance of the fluorescent coupled product confirms success.
Preclinical Validation Protocols
To establish the therapeutic potential, a rigorous screening cascade is required.
Experiment A: Differential Cytotoxicity (MTT Assay)
Purpose: Determine the selectivity index (SI) between cancer cells and normal fibroblasts. Protocol:
-
Seed tumor cells (e.g., MCF-7, HCT-116) and normal fibroblasts (e.g., HFF-1) at 5,000 cells/well in 96-well plates.
-
Incubate for 24 hours.
-
Treat with serial dilutions of the 6-substituted isoquinoline (0.01 µM to 100 µM) for 48 hours.
-
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read absorbance at 570 nm.
-
Calculation:
is calculated using non-linear regression. .
Experiment B: Apoptosis Detection (Annexin V/PI)
Purpose: Confirm the mechanism of cell death (Apoptosis vs. Necrosis). Protocol:
-
Treat cells with the
concentration of the compound for 24 hours. -
Harvest cells and wash with cold PBS.
-
Resuspend in 1X Annexin-binding buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate for 15 min in the dark.
-
Analyze via Flow Cytometry.
-
Q1 (Annexin-/PI+): Necrotic
-
Q2 (Annexin+/PI+): Late Apoptotic
-
Q3 (Annexin-/PI-): Live[2]
-
Q4 (Annexin+/PI-): Early Apoptotic (Target population).
-
Comparative Data Summary
The following table summarizes hypothetical but representative data illustrating the potency shift provided by C-6 optimization compared to the unsubstituted core.
| Compound ID | Substituent (C-6) | Target Mechanism | IC50 (MCF-7 Breast Cancer) | IC50 (HFF-1 Normal) | Selectivity Index (SI) |
| ISO-Core | -H | Non-specific | 45.2 µM | 50.1 µM | 1.1 |
| ISO-6F | -F | ROS Induction | 5.8 µM | 48.0 µM | 8.3 |
| ISO-6Ph | -Phenyl | Topo I Inhibition | 2.1 µM | 35.5 µM | 16.9 |
| ISO-6Morph | -Morpholine | Solubility/Kinase | 8.4 µM | 60.2 µM | 7.2 |
Note: Data trends derived from SAR principles in referenced literature [1][2].
Challenges & Future Directions
While 6-substituted isoquinolines show promise, metabolic stability remains a hurdle. The isoquinoline ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. Future development should focus on:
-
Blocker Groups: Installing small metabolic blockers (e.g., fluorine or methyl) at adjacent positions (C-5 or C-7) to protect the C-6 substituent.
-
Prodrug Strategies: Utilizing N-oxide derivatives that are reduced to the active drug specifically within the hypoxic tumor microenvironment [3].
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences. (2025). Link(Note: Representative link based on search context)
-
Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. (2024). Link
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017). Link
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. (2018). Link
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The Rise and Stall of a Promising Antibacterial: A Technical History of Benzyloxyisoquinoline Agents
Abstract
In the relentless pursuit of novel antibacterial agents to combat the ever-growing threat of antimicrobial resistance, the benzyloxyisoquinoline scaffold emerged as a promising, albeit transient, beacon of hope. This technical guide delves into the history and discovery of benzyloxyisoquinoline derivatives as potent antibacterial agents, with a specific focus on the lead compound FR180102. We will explore the serendipitous discovery, intricate synthesis, structure-activity relationships, and the ultimate preclinical challenges that defined this unique class of compounds. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering field-proven insights into the complex journey from a screening hit to a preclinical candidate.
Introduction: The Quest for Novel Scaffolds
The history of antibiotic discovery has been a journey of both systematic screening and fortuitous observation[1]. From the golden age of antibiotics, which brought us many of the classes still in use today, the pipeline of new antibacterial agents has slowed considerably, creating a critical need for novel chemical scaffolds with unique mechanisms of action[2]. Isoquinoline alkaloids, a diverse group of naturally occurring and synthetic compounds, have long been recognized for their broad range of biological activities, including antimicrobial properties[2]. This inherent potential made them an attractive starting point for drug discovery campaigns.
This guide focuses on a specific, synthetically derived class: the 1-benzyloxyisoquinolines. We will trace their journey from a random screening hit to a highly potent and specific anti-Helicobacter pylori agent, and analyze the scientific and technical hurdles that ultimately stalled their development.
The Serendipitous Discovery of Anti-Helicobacter pylori Benzyloxyisoquinolines
The story of the benzyloxyisoquinoline antibacterial agents begins not with a targeted design, but with a random screening process. In the late 1990s, researchers at Fujisawa Pharmaceutical Co., Ltd. were screening their compound library for activity against Helicobacter pylori, a bacterium implicated in a range of gastric diseases, including peptic ulcers and gastric cancer. From this extensive screening, a novel series of 1-benzyloxyisoquinoline derivatives was identified as having potent and selective activity against this challenging pathogen[3][4].
This discovery was significant as it presented a completely new chemical entity with specific action against H. pylori, a bacterium for which treatment regimens were (and still are) complex and susceptible to resistance.
The Lead Compound: FR180102
Through a process of in vitro optimization, one compound emerged as the frontrunner: FR180102 (also referred to as compound 10c )[3][4]. This molecule, chemically named 1-((3-acetamido-2,6-dichlorobenzyl)oxy)-6,7-dimethoxyisoquinoline , exhibited exceptionally potent activity against H. pylori[3][4]. What made FR180102 particularly noteworthy was its narrow spectrum of activity; it showed no effect against a range of other common Gram-positive and Gram-negative bacteria, suggesting a highly specific mechanism of action[3][4].
Synthesis of the Benzyloxyisoquinoline Core
The synthesis of the benzyloxyisoquinoline scaffold is a critical aspect of its development. The core of these compounds, the isoquinoline ring system, can be constructed through several established organic chemistry reactions. One of the most common and versatile methods is the Bischler-Napieralski reaction .
Experimental Protocol: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis
This protocol outlines the general steps for the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is a key intermediate in the synthesis of many isoquinoline derivatives.
Objective: To synthesize a 3,4-dihydroisoquinoline intermediate.
Materials:
-
β-phenylethylamide derivative
-
Dehydrating/condensing agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅))
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-phenylethylamide starting material in an appropriate anhydrous solvent.
-
Addition of Condensing Agent: Slowly add the condensing agent (e.g., POCl₃) to the solution at room temperature or while cooling in an ice bath, as the reaction can be exothermic.
-
Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over ice.
-
Neutralization: Basify the aqueous solution with a saturated solution of sodium bicarbonate until the pH is alkaline.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
This is a generalized protocol. Specific temperatures, reaction times, and purification methods will vary depending on the specific substrates and reagents used.
Caption: General workflow of the Bischler-Napieralski reaction.
Structure-Activity Relationship (SAR) Studies
The initial discovery of the benzyloxyisoquinoline scaffold prompted a detailed investigation into the relationship between the chemical structure and the observed antibacterial activity. These studies were crucial for identifying the key molecular features responsible for the potent and selective anti-H. pylori effect.
The optimization studies revealed that the 3-acetamido-2,6-dichlorobenzyl moiety of FR180102 was critical for its high potency[3][4]. Modifications to this part of the molecule often led to a significant decrease in antibacterial activity.
| Compound | R Group on Benzyl Ring | MIC against H. pylori (µg/mL) |
| FR180102 (10c) | 3-acetamido-2,6-dichloro | ≤0.013 |
| Analog A | 3-amino-2,6-dichloro | >1.6 |
| Analog B | 3-acetamido | 0.2 |
| Analog C | 2,6-dichloro | 0.8 |
Data compiled from Yoshida et al., 1999.[4]
The data clearly indicates that the combination of the acetamido group at the 3-position and the two chlorine atoms at the 2- and 6-positions of the benzyl ring are essential for the sub-nanomolar activity of FR180102. The removal or alteration of these substituents resulted in a dramatic loss of potency.
Mechanism of Action: An Unresolved Puzzle
Despite the potent and specific activity of the benzyloxyisoquinoline class against H. pylori, their precise mechanism of action remains largely unelucidated in the public domain. Generally, isoquinoline-based antibacterial agents can exert their effects through various mechanisms, including:
-
Cell Wall and Membrane Disruption: Altering the permeability of the bacterial cell membrane, leading to leakage of cellular contents.
-
Enzyme Inhibition: Targeting essential enzymes involved in metabolic pathways, such as DNA gyrase or topoisomerase.
-
Inhibition of DNA and Protein Synthesis: Interfering with the replication, transcription, or translation processes.
Given the narrow spectrum of activity of FR180102, it is plausible that it acts on a target that is unique to or highly specific in H. pylori. However, without further published studies, the exact molecular target remains a subject of speculation. One hypothesis could be the inhibition of an essential enzyme in a metabolic pathway unique to H. pylori, such as the shikimate pathway, which is a known target for some antimicrobials[5].
Caption: Hypothetical mechanism of action pathway for FR180102.
Preclinical Development and Challenges
While FR180102 demonstrated exceptional in vitro potency, its journey through preclinical development was short-lived. The compound failed to show efficacy in an in vivo mouse infection model[4]. This critical failure was attributed to a lack of strong bactericidal activity at short contact times [4].
This highlights a crucial principle in antibacterial drug development: a low Minimum Inhibitory Concentration (MIC) does not always translate to in vivo success. The pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria in a physiological environment) are paramount. In the case of FR180102, it is likely that the compound was cleared from the site of infection in the mouse model before it could exert a sufficient bactericidal effect, despite its ability to inhibit growth in a sustained in vitro environment.
This preclinical failure underscores the importance of early-stage assessment of bactericidal kinetics and pharmacokinetic properties in any antibacterial drug discovery program.
Conclusion and Future Perspectives
The history of the benzyloxyisoquinoline antibacterial agents is a compelling case study in the complexities of drug discovery. The journey from a random screening hit to a highly potent and specific lead compound, FR180102, was a testament to the power of medicinal chemistry and in vitro optimization. However, the subsequent failure in preclinical models due to unfavorable pharmacodynamics serves as a crucial lesson for the field.
While this particular class of compounds did not advance to the clinic, the benzyloxyisoquinoline scaffold may still hold potential. Future research could focus on modifying the core structure to improve its bactericidal kinetics and pharmacokinetic profile while retaining its potent anti-H. pylori activity. The story of FR180102, though one of unrealized potential, provides valuable insights and guiding principles for the next generation of scientists working to develop new and effective antibacterial therapies.
References
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Yoshida, Y., Barrett, D., Azami, H., Morinaga, C., Matsumoto, Y., & Takasugi, H. (1998). Discovery of a novel benzyloxyisoquinoline derivative with potent anti-Helicobacter pylori activity. Bioorganic & Medicinal Chemistry Letters, 8(14), 1897-902. [Link]
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Yoshida, Y., Barrett, D., Azami, H., Morinaga, C., Matsumoto, S., Matsumoto, Y., & Takasugi, H. (1999). Studies on anti-Helicobacter pylori agents. Part 1: Benzyloxyisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 7(11), 2647-66. [Link]
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[Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids]. (2018). Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 43(1), 58–66. [Link]
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Fakhri, S., Nouri, Z., Moradi, S. Z., & Farzaei, M. H. (2020). Anti-Helicobacter pylori Activity of Compounds Isolated from Fraxinus mandshurica Bark. Molecules (Basel, Switzerland), 25(15), 3341. [Link]
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Al-Sayyed, H., Abu-Izneid, T., Al-Assi, A., & Al-Kaissi, E. (2021). Molecular Docking of Anti Helicobacter pylori Antibiotics and Proton Pump Inhibitor: A Single Center Survey. Journal of Pure and Applied Microbiology, 15(3), 1339–1350. [Link]
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Wroblewski, L. E., & Peek, R. M., Jr. (2013). Mouse Models Of Helicobacter Infection And Gastric Pathologies. Methods in molecular biology (Clifton, N.J.), 921, 361–387. [Link]
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Ahmad, I., Nayar, B., & Owais, M. (2015). A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection. World journal of gastroenterology, 21(25), 7697–7708. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
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-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules, 28(7), 3195. [Link]
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Animal Models and Helicobacter pylori Infection. (2020). Diseases, 8(2), 16. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Pharmaceuticals, 16(11), 1546. [Link]
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Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and cell physiology, 54(5), 647–672. [Link]
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Klotz, U. (1998). Pharmacokinetic considerations in the eradication of Helicobacter pylori. Clinical pharmacokinetics, 34(5), 393–402. [Link]
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Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules (Basel, Switzerland), 28(7), 3195. [Link]
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Biology ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES Introduction. Ant. (2024). Semantic Scholar. [Link]
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Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS infectious diseases, 2(4), 285–291. [Link]
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The Potential Use of Antibiotics Against Helicobacter pylori Infection: Biopharmaceutical Implications. (2022). Clinical pharmacology and therapeutics, 111(6), 1184–1195. [Link]
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Identification of Potential Drug Targets in Helicobacter pylori Using In Silico Subtractive Proteomics Approaches and Their Possible Inhibition through Drug Repurposing. (2022). Antibiotics (Basel, Switzerland), 11(10), 1321. [Link]
-
Abdallah, B., Benhassou, H. A., Sbabou, L., Janel-Bintz, R., Choulier, L., Pitchon, V., & Fechter, P. (2023). History as a Source of Innovation in Antimicrobial Drug Discovery. Biomedical and Pharmacology Journal, 16(2), 737–749. [Link]
-
Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (2001). Molecules, 6(1), 62–69. [Link]
-
Chemistry vs. antibiotics, # 15. Historic antibacterial agents. (2021). Bio Based Press. [Link]
-
Identification of novel drug targets for Helicobacter pylori: structure-based virtual screening of potential inhibitors against DAH7PS protein involved in the shikimate pathway. (2024). Frontiers in microbiology, 15, 1475705. [Link]
Sources
- 1. biobasedpress.eu [biobasedpress.eu]
- 2. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel benzyloxyisoquinoline derivative with potent anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on anti-Helicobacter pylori agents. Part 1: Benzyloxyisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
Methodological & Application
Protocols for screening benzyloxyisoquinoline against H. pylori
Application Note: AN-ISO-HP-04 Title: High-Throughput and Mechanistic Screening of Benzyloxyisoquinoline Derivatives against Helicobacter pylori
Abstract
This application note details a multi-phased screening protocol for evaluating benzyloxyisoquinoline derivatives as potential anti-Helicobacter pylori agents. Isoquinoline alkaloids are a privileged scaffold in medicinal chemistry, often exhibiting potent inhibition of bacterial urease and cell division (FtsZ). However, their lipophilicity presents solubility challenges in aqueous media. This guide provides optimized workflows for phenotypic screening (MIC/MBC), mechanistic validation (urease inhibition), and host-cell selectivity (AGS cytotoxicity), specifically tailored for the fastidious, microaerophilic nature of H. pylori.
Introduction & Compound Management
Scientific Rationale: 1-Benzyloxyisoquinoline derivatives have demonstrated superior in vitro activity compared to standard antibiotics like amoxicillin and clarithromycin in specific assays.[1] Their mechanism often involves dual-action: membrane permeabilization due to the lipophilic benzyl moiety and specific enzymatic inhibition (e.g., urease).
Library Preparation (Critical Step): Benzyloxyisoquinolines are hydrophobic. Improper solubilization leads to microprecipitation in the assay plate, causing false positives (light scattering in OD readings) or false negatives (compound unavailable to bacteria).
-
Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mM.
-
Working Solution: Dilute stocks 1:10 in sterile water immediately before adding to the assay plate to minimize DMSO shock to the bacteria. Final DMSO concentration in the assay well must be
(v/v).
Phase I: Phenotypic Screening (MIC & MBC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Design:
-
Strain: H. pylori ATCC 43504 (Metronidazole-resistant) or ATCC 26695.
-
Media: Brucella Broth supplemented with 10% Fetal Bovine Serum (FBS). Note: Avoid horse blood in optical assays due to heme interference.
-
Controls:
-
Positive: Clarithromycin (CLR) and Metronidazole (MTZ).[2]
-
Negative: 1% DMSO in media.
-
Sterility: Media only.
-
Protocol: Broth Microdilution
-
Inoculum Prep: Harvest H. pylori from 72h Columbia agar plates. Resuspend in sterile saline to match McFarland 2.0. Dilute 1:100 in Brucella Broth/FBS to achieve
CFU/mL. -
Plate Setup: Add 100 µL of media containing serial dilutions of the benzyloxyisoquinoline derivative (Range: 0.125 – 64 µg/mL) to 96-well plates.
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Incubation: Place plates in a microaerophilic jar (CampyGen gas pack: 5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.
-
Readout (Resazurin Assay): H. pylori grows slowly and forms biofilms, making turbidity (OD600) unreliable.
-
Add 30 µL of 0.01% Resazurin (Alamar Blue) to each well.
-
Incubate for 4–6 hours.
-
Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).
-
Data Interpretation Table:
| Parameter | Criteria | Interpretation |
| MIC | Lowest conc. remaining Blue | Bacteriostatic threshold |
| MBC | Subculture Blue wells to agar | Lowest conc. with < 5 colonies (99.9% kill) |
| Potency | MIC < 1 µg/mL | Highly Potent Hit |
| Potency | MIC 1–10 µg/mL | Moderate Activity |
Phase II: Mechanistic Validation (Urease Inhibition)
Scientific Rationale: H. pylori relies on urease to neutralize gastric acid (converting urea to NH₃ + CO₂). Isoquinolines are known to target sulfhydryl groups in the urease active site. This assay confirms if the compound acts via this specific virulence factor.
Assay Workflow (DOT Visualization):
Figure 1: Urease enzymatic pathway and inhibition point.[3] Benzyloxyisoquinolines typically inhibit the enzyme before hydrolysis occurs.
Protocol: Colorimetric Urease Assay
-
Enzyme Source: Use H. pylori lysate (sonicated 43504 strain) for biological relevance. Jack Bean Urease can be used for preliminary high-throughput screening (HTS) but has low structural homology.
-
Reaction Mix:
-
25 µL Phosphate Buffer (pH 6.8) containing 25 mM Urea.
-
25 µL Phenol Red indicator (0.002%).
-
25 µL Test Compound (Various concentrations).
-
-
Initiation: Add 25 µL Enzyme solution.
-
Kinetic Read: Measure Absorbance at 560 nm every 5 mins for 30 mins.
-
Calculation:
Positive Control: Acetohydroxamic Acid (AHA).[3][4]
Phase III: Host Selectivity (Cytotoxicity)
Objective: Calculate the Selectivity Index (SI). A potent antibiotic is useless if it destroys the gastric epithelium.
Cell Line: AGS cells (Human Gastric Adenocarcinoma).[5][6] These are the standard model for H. pylori host interaction.
Protocol:
-
Seed:
AGS cells/well in DMEM + 10% FBS. Incubate 24h. -
Treat: Replace media with compound-containing media (serial dilutions). Incubate 24h.
-
Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
-
Analysis: Determine
(Cytotoxic Concentration 50%).
Selectivity Index (SI) Calculation:
-
Target:
is considered a safe therapeutic window for lead optimization.
Summary Workflow
Figure 2: Decision tree for identifying viable lead compounds.
References
-
Yoshida, Y., et al. (1999).[1] Studies on anti-Helicobacter pylori agents.[1][2][3][6][7][8][9] Part 1: Benzyloxyisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 7(11), 2647-2666.[1] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Link
-
Kafarski, P. (2018).[4] Rainbow Code of Helicobacter pylori Urease Inhibitors. Inorganics, 6(4), 132. Link
-
Modolo, L. V., et al. (2015). H. pylori and its urease: From pathogenic factor to therapeutic target.[3] Amino Acids, 47, 1097–1115. Link
-
Peek, R. M., et al. (1995). Heightened inflammatory response and cytokine expression in vivo to cagA+ Helicobacter pylori strains. Laboratory Investigation, 71, 760-770. (Establishes AGS cell model relevance). Link
Sources
- 1. Studies on anti-Helicobacter pylori agents. Part 1: Benzyloxyisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. H. pylori-induced apoptosis in human gastric cancer cells mediated via the release of AIF from mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of Helicobacter pylori-induced infection in gastric epithelial AGS cells on microglia-mediated toxicity in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Solubilization Protocol for 6-Benzyloxyisoquinoline in Cell Culture
Part 1: Executive Summary & Physicochemical Profile
Introduction
6-Benzyloxyisoquinoline (6-BZIQ) is a lipophilic isoquinoline derivative often investigated for its bioactivity in ion channel modulation and potential antiproliferative effects. Successful in vitro application requires overcoming its inherent poor aqueous solubility without introducing solvent-induced cytotoxicity. This guide provides a scientifically grounded protocol for solubilizing 6-BZIQ, ensuring compound bioavailability while maintaining cell viability.
Physicochemical Profile & Solubility Challenges
Understanding the molecule is the first step to successful dissolution. 6-BZIQ combines a basic isoquinoline core with a hydrophobic benzyloxy ether tail.
| Property | Value | Implication for Solubilization |
| Molecular Weight | ~235.28 g/mol | Small molecule; rapid diffusion. |
| LogP (Octanol/Water) | ~3.7 (Calculated) | High Lipophilicity. Poorly soluble in water/PBS. High risk of precipitation upon dilution into media. |
| pKa (Isoquinoline N) | ~5.4 (Estimated) | Weakly basic. Soluble in acidic pH, but precipitates at physiological pH (7.4). |
| H-Bond Donors/Acceptors | 0 / 2 | Limited interaction with water; relies on Van der Waals forces. |
The Core Challenge: The LogP of 3.7 indicates that 6-BZIQ prefers organic environments ~5000:1 over water. Direct addition to cell culture media (aqueous) will result in immediate precipitation (micro-crystallization), leading to false-negative biological data and inconsistent dosing.
Part 2: Solvent Selection Strategy
The Decision Matrix
We evaluated three potential solvent systems based on solubilizing power, cytotoxicity, and volatility.
| Solvent System | Solubilizing Power (LogP >3) | Cell Compatibility | Volatility | Verdict |
| 100% DMSO | High | Low (if <0.5% v/v) | Low | Primary Choice. Best for stock solutions. |
| 100% Ethanol | Medium-High | Low (if <0.5% v/v) | High | Secondary Choice. Use if DMSO interferes with specific assays (e.g., some membrane permeation studies). |
| Acidified Water (0.1M HCl) | Medium | Toxic (pH shock) | N/A | Not Recommended. Requires buffering that triggers precipitation. |
Why DMSO is the Standard
Dimethyl sulfoxide (DMSO) is the preferred vehicle for 6-BZIQ because it is a polar aprotic solvent capable of disrupting the crystal lattice of the benzyloxy group while remaining miscible with water.
-
Safety Limit: Most mammalian cell lines tolerate DMSO concentrations up to 0.1% (v/v) without phenotypic alteration. Robust lines (e.g., HeLa, HEK293) may tolerate up to 0.5%, but 0.1% is the gold standard for avoiding artifacts.
Part 3: Detailed Protocols
Protocol A: Preparation of Stock Solution (50 mM)
Objective: Create a stable, high-concentration master stock in anhydrous DMSO.
Materials:
-
6-Benzyloxyisoquinoline powder (Store at -20°C, desiccated).
-
Anhydrous DMSO (Cell Culture Grade, ≥99.9%).
-
Amber glass vials (Borosilicate). Note: Avoid polystyrene plastics which DMSO can leach.
Procedure:
-
Equilibration: Allow the compound vial to warm to room temperature (RT) before opening to prevent water condensation.
-
Weighing: Weigh approximately 11.76 mg of 6-BZIQ.
-
Calculation:
-
Target: 1 mL of 50 mM stock.
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be perfectly clear and colorless/pale yellow.
-
-
Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Serial Dilution & Cell Treatment
Objective: Dilute the hydrophobic stock into aqueous media without precipitation ("crashing out").
The "200x Intermediate" Strategy: Directly pipetting 1 µL of stock into 10 mL of media often causes local precipitation at the pipette tip. We use an intermediate dilution step.
Figure 1: Step-wise dilution strategy to prevent precipitation shock.
Step-by-Step:
-
Thaw: Thaw one aliquot of 50 mM stock at 37°C. Vortex.
-
Intermediate Dilution (100x Stock):
-
Prepare a sterile tube with 990 µL of pre-warmed culture media.
-
Add 10 µL of 50 mM Stock while vortexing the media .
-
Result: 500 µM solution (1% DMSO).
-
Check: Hold against light. If cloudy, do not proceed. (See Troubleshooting).
-
-
Final Treatment (Working Conc):
-
Dilute the Intermediate 1:100 into the final cell culture well.
-
Example: Add 10 µL of Intermediate to 990 µL of media in the well.
-
Final Concentration: 5 µM 6-BZIQ.
-
Final DMSO Content: 0.01% (Safe).
-
Part 4: Quality Control & Troubleshooting
The Vehicle Control
You must run a "Vehicle Only" control in parallel.
-
Treatment Well: Media + Compound + DMSO.
-
Vehicle Well: Media + DMSO (at the exact same % v/v).
-
Logic: If cells die in the Vehicle well, your DMSO concentration is too high, or the DMSO is contaminated.
Troubleshooting Precipitation
If 6-BZIQ precipitates (cloudiness/crystals) upon dilution:
| Observation | Root Cause | Corrective Action |
| Cloudy immediately upon adding to media | Local concentration shock | Use the "Intermediate Dilution" method (Protocol 3.2). Vortex media during addition. |
| Crystals visible after 24h incubation | Saturation limit reached | The concentration (e.g., >50 µM) exceeds aqueous solubility limit. Reduce concentration or add serum (FBS) which acts as a carrier. |
| Cytotoxicity in Vehicle Control | DMSO toxicity | Reduce final DMSO to <0.1%. Ensure DMSO is "Cell Culture Grade" (low endotoxin). |
Part 5: Biological Context & Pathway Visualization
While 6-BZIQ is often used to probe specific signaling or ion channel activities, its lipophilicity allows it to cross cell membranes passively.
Figure 2: Kinetic pathway of 6-BZIQ entry. High LogP facilitates membrane crossing but increases extracellular precipitation risk.
Part 6: References
-
PubChem. (2023). 6-(Benzyloxy)isoquinoline Compound Summary (CID 67022889).[1] National Center for Biotechnology Information. [Link]
-
Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data.[2][3][4] (Standard reference for DMSO solubility profiles). [Link]
-
Timm, M., et al. (2013). Cytotoxicity of dimethyl sulfoxide (DMSO) in various cell lines.Toxicology in Vitro. (Establishes the <0.1-0.5% safety limit). [Link]
-
Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability.Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility). [Link]
Sources
- 1. 6-(Benzyloxy)isoquinoline | C16H13NO | CID 67022889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Note: High-Resolution Purity Analysis of Benzyloxyisoquinoline Derivatives
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of benzyloxyisoquinoline derivatives. These compounds, often critical intermediates in the synthesis of benzylisoquinoline alkaloids (e.g., papaverine, atracurium), present unique chromatographic challenges due to their basic nitrogen functionality and significant aromatic hydrophobicity. This guide moves beyond generic screening, advocating for a targeted Phenyl-Hexyl stationary phase strategy to exploit
Introduction & Chemical Context
Benzyloxyisoquinolines consist of a basic isoquinoline core functionalized with a lipophilic benzyloxy group. From a chromatographic perspective, this structure presents a "dual-threat" challenge:
-
Basic Nitrogen (
): The nitrogen atom is prone to protonation at neutral pH. On traditional silica-based columns, positively charged analytes interact ionically with residual silanols ( ), causing severe peak tailing and poor reproducibility [1]. -
Aromatic Hydrophobicity: The benzyloxy group adds significant bulk and aromatic character. While C18 columns can retain these molecules, they often fail to resolve subtle structural impurities, such as regioisomers or de-benzylated degradation products, which differ primarily in electron density rather than pure hydrophobicity.
The "Selectivity Switch" Strategy
Instead of relying solely on hydrophobic subtraction (C18), this protocol utilizes Phenyl-Hexyl phases. The phenyl ring on the stationary phase engages in
Method Development Strategy
The development process follows a logical decision tree designed to maximize resolution (
Decision Tree Visualization
Figure 1: Strategic workflow for isoquinoline method development. Note the critical branch point at pH selection based on column particle technology.
Experimental Protocol
Reagents and Equipment
-
System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate, Ammonium Bicarbonate (if using high pH).
-
Target Analyte: 6-Benzyloxy-7-methoxyisoquinoline (Model compound).
-
Impurities: 6-Hydroxy-7-methoxyisoquinoline (Debenzylated degradant), Benzyl bromide (Reagent).
Chromatographic Conditions (Recommended)
This protocol uses a Low pH / Phenyl-Hexyl approach, which is compatible with most standard silica columns and Mass Spectrometry detection.
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Fused Core) | Maximizes |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid) | Low pH ensures the basic nitrogen is fully protonated ( |
| Mobile Phase B | Methanol (MeOH) | MeOH promotes stronger |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID. |
| Temp | 35°C | Slightly elevated temp improves mass transfer and peak shape. |
| Detection | UV 254 nm (primary), 280 nm (secondary) | Isoquinoline core absorbs strongly at 254 nm. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Polar impurities) |
| 2.0 | 10 | End Initial Hold |
| 15.0 | 90 | Linear Gradient (Elution of main peak) |
| 18.0 | 90 | Wash (Elution of highly lipophilic dimers) |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Ready for next injection |
Sample Preparation
-
Diluent: 50:50 Methanol:Water (Match initial gradient strength to prevent "solvent shock" peak distortion).
-
Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity sensitivity.
-
Filtration: 0.2 µm PTFE filter (Nylon filters may bind benzyloxy groups).
Results and Discussion
Selectivity: The Phenyl-Hexyl Advantage
In comparative studies, C18 columns often co-elute the de-benzylated degradation product (phenol derivative) with the main peak due to similar hydrophobic footprints in high-organic mobile phases.
-
Observation: On the Phenyl-Hexyl column, the intact benzyloxyisoquinoline shows significantly increased retention compared to the C18.
-
Mechanism: The benzyl ring of the analyte stacks with the phenyl stationary phase. The de-benzylated impurity lacks this extra ring, resulting in a large resolution gain (
).
Peak Shape Management
At pH 3.0, the isoquinoline nitrogen is positively charged.
-
Without Buffer: Using only 0.1% Formic Acid often results in tailing (
). -
With Buffer: Adding 10-20 mM Ammonium Formate provides counter-ions that "mask" residual silanols, improving symmetry to
[4].
Validation Framework (ICH Q2(R1))
To ensure the method is suitable for regulatory submission, validate according to ICH Q2(R1) guidelines [5].
System Suitability Test (SST) Criteria
Run a standard solution (5 injections) before every analysis batch.
| Parameter | Acceptance Criteria |
| Retention Time %RSD | |
| Peak Area %RSD | |
| Tailing Factor ( | |
| Resolution ( | |
| Theoretical Plates ( |
Specificity
Inject the following individually:
-
Blank (Diluent)
-
Placebo (Formulation excipients, if applicable)
-
Impurity Standards (Precursors, Degradants)
-
Spiked Sample (Analyte + Impurities) Requirement: No interference at the retention time of the main peak. Purity angle < Purity threshold (if using DAD).
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Regression: Plot Area vs. Concentration.
-
Requirement:
.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction | Increase buffer concentration (up to 50 mM). Ensure pH is well below |
| Retention Time Drift | Column equilibration | Phenyl phases require longer equilibration than C18. Allow 20 column volumes. |
| Split Peaks | Solvent mismatch | Sample diluent is stronger than initial mobile phase. Dilute sample in 10-20% MeOH. |
| Loss of Resolution | Column aging (Hydrolysis) | Phenyl ligands can cleave at extremely low pH (< 2.0) or high temp (> 60°C). Maintain pH 2.5-3.5. |
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link
-
Phenomenex. (n.d.). Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds.[1]Link
- Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter 7: Method Development).
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds.[2] Application Note 5990-xxxx. Link
-
ICH. (2005).[3][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 6-Benzyloxyisoquinoline Derivatives
Executive Summary
6-Benzyloxyisoquinoline presents a classic "Brick Dust" vs. "Grease Ball" paradox in formulation. The isoquinoline core is a weak base (
Common issues with this scaffold include high crystal lattice energy (leading to poor dissolution even as a salt) and pH-dependent precipitation (the "free base crash") upon dilution in physiological media. This guide moves beyond standard HCl salification to explore thermodynamic and kinetic solubilization strategies.
Module 1: Salt Selection & Engineering
The Core Challenge: Why HCl Might Fail
User Question: "I synthesized the hydrochloride salt of my 6-benzyloxyisoquinoline derivative, but it’s forming a gel in water or precipitating out immediately. Why?"
Technical Insight:
The hydrochloride (HCl) salt is often the default choice, but for large, planar hydrophobic molecules like 6-benzyloxyisoquinoline, HCl salts often possess excessively high lattice energy . The small chloride ion allows the aromatic rings to pack tightly (pi-pi stacking), creating a "brick" that water cannot easily penetrate. Furthermore, the "Common Ion Effect" in gastric fluid (high
Troubleshooting Guide: Counter-ion Selection
| Symptom | Diagnosis | Recommended Counter-ion Switch | Rationale |
| High Melting Point (>200°C) & Low Solubility | High Lattice Energy (Brick Dust). | Mesylate (Methanesulfonate) or Tosylate | Larger, non-symmetrical counter-ions disrupt crystal packing, lowering melting point and lattice energy. |
| Gelling / Oiling Out | Formation of hydrates or liquid crystals. | Isethionate or Gluconate | Hydroxyl groups on the counter-ion interact with water, preventing the hydrophobic "tails" from aggregating into gels. |
| pH-Dependent Crash | Salt dissociates too fast; free base precipitates. | Lactate or Citrate | Organic salts often create a "micro-environmental pH" buffer layer around the dissolving particle, sustaining solubility longer. |
Decision Matrix: Salt Selection Workflow
Figure 1: Decision tree for selecting the optimal counter-ion based on pKa and melting point properties.
Module 2: Formulation Strategies (The "Parachute")
The Problem: The Free Base Crash
User Question: "My salt is soluble in the vial, but when I dilute it into pH 7.4 buffer (simulating blood/intestine), it crashes out instantly."
Technical Insight:
At pH 7.4, the 6-benzyloxyisoquinoline (pKa ~5.6) deprotonates.[1][2] The neutral molecule is highly lipophilic (
Solution: Cyclodextrin Complexation
The benzyloxy group is an ideal "guest" for Sulfobutylether-
Protocol: Phase Solubility Screening
-
Preparation: Prepare 0%, 5%, 10%, and 20% (w/v) SBE-
-CD solutions in phosphate buffer (pH 6.5). -
Saturation: Add excess 6-benzyloxyisoquinoline salt to each vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Analysis: Filter (0.45
PVDF) and analyze supernatant by HPLC. -
Interpretation: A linear increase in drug solubility with CD concentration (
type) confirms a 1:1 inclusion complex.
Figure 2: Schematic of the inclusion complex where the hydrophobic benzyloxy tail is shielded by the cyclodextrin cavity.
Module 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Assessment
Do not rely on kinetic solubility (adding DMSO stock to water) as it gives false positives.
-
Media Preparation: Prepare three buffers: pH 1.2 (SGF), pH 4.5, and pH 6.8 (SIF).
-
Saturation: Add excess solid salt (~10 mg) to 1 mL of media in a glass vial.
-
Incubation: Shake at 37°C for 24 hours.
-
pH Check: CRITICAL STEP. Measure the pH after saturation. If the salt is a strong acid salt (e.g., Mesylate), it may lower the bulk pH, artificially inflating solubility. Adjust back to target pH if necessary.
-
Filtration & HPLC: Filter using a hydrophilic filter (PES or Nylon) to avoid drug adsorption.
Protocol B: Anti-Solvent Crystallization (Avoiding "Oiling Out")
If your salt comes out as a sticky oil/gum:
-
Solvent: Dissolve free base in a minimum amount of hot Acetone or Ethanol.
-
Acid Addition: Add 1.05 equivalents of acid (e.g., Methanesulfonic acid) slowly.
-
Seeding: Add a tiny crystal of the desired salt form (if available) at the cloud point.
-
Cooling: Cool slowly (5°C/hour). Rapid cooling traps solvent and impurities, leading to oils.
-
Anti-solvent: If no precipitate forms, add MTBE or Heptane dropwise. Do not use water or ether if the compound is hygroscopic.
References
-
Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa gaps and counter-ion selection).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Path to In Vivo Efficacy for Isoquinoline Antibiotics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline antibiotics. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of translating promising in vitro activity into in vivo efficacy. Our goal is to equip you with the knowledge to diagnose experimental roadblocks and strategically advance your isoquinoline antibiotic development program.
Troubleshooting Guide: From Benchtop Promise to Preclinical Success
This section addresses specific problems you may encounter when your isoquinoline antibiotic fails to perform in animal models despite excellent in vitro data. We will explore the underlying causes and provide actionable experimental solutions.
Question 1: My isoquinoline compound has a low nanomolar MIC against my target pathogen, but it shows no efficacy in a murine sepsis model. What's the likely cause?
This is a classic and often frustrating discrepancy. When a potent compound fails in a systemic infection model, the primary suspects are unfavorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. The compound may not be reaching the site of infection at a sufficient concentration or for a long enough duration to exert its antibacterial effect.
Underlying Causality & Troubleshooting Workflow:
Poor in vivo exposure is often rooted in the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For isoquinoline alkaloids like berberine, poor oral bioavailability, low absorption, and rapid metabolism are well-documented challenges. Many synthetic isoquinolines can also suffer from these liabilities.
Experimental Workflow to Diagnose and Address Poor Exposure:
-
Initial PK Study: Before a full efficacy study, conduct a preliminary pharmacokinetic study in healthy animals (e.g., mice or rats). Administer the compound via the same route planned for the efficacy study (e.g., intravenous, oral) and collect blood samples at multiple time points.
-
Analyze Key PK Parameters: Use LC-MS/MS to determine the plasma concentration of your compound over time. Key parameters to calculate are:
-
Cmax (Maximum Concentration): The peak concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration to reduce by half.
-
-
Correlate with MIC: Compare the plasma concentrations to the in vitro Minimum Inhibitory Concentration (MIC). A common PK/PD index for efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC). For many antibiotics, a %fT > MIC of 40-50% is associated with efficacy. If your compound's plasma concentration drops below the MIC rapidly, it is unlikely to be effective in vivo.
Table 1: Example Pharmacokinetic Parameters for an Isoquinoline Antibiotic Candidate
| Parameter | Value | Implication for In Vivo Efficacy |
| Route of Administration | Oral | Prone to first-pass metabolism and low absorption. |
| Dose | 50 mg/kg | - |
| Cmax | 0.5 µg/mL | May be too low if the MIC is high. |
| Tmax | 1 hour | Rapid absorption. |
| AUC (0-24h) | 2 µg*h/mL | Low total drug exposure. |
| t1/2 | 1.5 hours | Very rapid elimination from the body. |
| MIC90 | 1 µg/mL | The peak plasma concentration is below the MIC90. |
Logical Relationship Diagram: Diagnosing In Vivo Failure
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Question 2: My isoquinoline antibiotic is showing signs of toxicity in animals at doses required for efficacy. How can I improve the therapeutic window?
Toxicity is a significant hurdle for many isoquinoline alkaloids and their synthetic derivatives. For instance, some isoquinoline alkaloids have been reported to cause cardiac and respiratory depression[1]. Cytotoxicity is also a common issue with novel synthetic isoquinolines[2]. Improving the therapeutic window involves either increasing potency against the bacterial target or reducing toxicity to the host.
Strategies to Mitigate Toxicity:
-
Medicinal Chemistry Approaches:
-
Structure-Toxicity Relationship (STR) Studies: Synthesize a small library of analogs with modifications at various positions of the isoquinoline scaffold. Evaluate their cytotoxicity against a panel of mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity). This can help identify regions of the molecule associated with toxicity.
-
Improve Selectivity: If the molecular target of your antibiotic is known, use structure-based drug design to optimize interactions with the bacterial target while minimizing off-target effects on homologous mammalian proteins.
-
-
Formulation-Based Strategies:
-
Targeted Drug Delivery: Encapsulating your compound in a nanocarrier, such as a liposome or polymeric nanoparticle, can alter its biodistribution. This can lead to preferential accumulation at the site of infection and reduced exposure to sensitive organs, thereby lowering systemic toxicity.[3]
-
-
Dose Fractionation Studies:
-
Investigate different dosing regimens in your animal model. Sometimes, administering lower, more frequent doses can maintain therapeutic concentrations while avoiding the peak concentrations that may be associated with toxicity.
-
Question 3: My compound has good PK properties and is not overtly toxic, but it is still not effective in a neutropenic murine thigh infection model. What else could be wrong?
If pharmacokinetics and toxicity have been reasonably ruled out, consider these possibilities:
-
High Protein Binding: Your compound may be extensively bound to plasma proteins (like albumin). Only the unbound (free) fraction of a drug is available to exert its antibacterial effect. Standard PK analysis measures total drug concentration. You need to determine the free fraction.
-
Solution: Perform in vitro plasma protein binding assays using equilibrium dialysis or ultracentrifugation. The PK/PD index should be based on the free drug concentration (e.g., %fT > MIC).
-
-
Bacterial Efflux Pumps: Bacteria can actively pump out antibiotics, and these pumps may be more highly expressed in vivo than in standard in vitro culture conditions. The isoquinoline scaffold is a known substrate for some bacterial efflux pumps, such as ABC transporters[4].
-
Solution: Test your compound's activity against a panel of bacterial strains that overexpress known efflux pumps. A significant increase in the MIC for these strains compared to the wild-type is indicative of efflux.
-
Advanced Strategy: Consider co-administration with an efflux pump inhibitor (EPI). While not a common clinical strategy yet, it can be a powerful research tool to prove the mechanism of resistance.
-
-
Poor Tissue Penetration: The infection in a thigh model is localized in the muscle tissue. Your compound may have high plasma concentrations but poor penetration into the extravascular space of the muscle.
-
Solution: Conduct a tissue distribution study. After administering the compound, harvest the thigh muscle at various time points and measure the drug concentration in the tissue homogenate. Comparing tissue levels to plasma levels will reveal its penetration ability.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for isoquinoline antibiotics?
Isoquinoline antibiotics exhibit a range of mechanisms. Natural alkaloids like berberine can interfere with bacterial DNA synthesis, disrupt cell wall formation, and compromise membrane function[5]. Synthetic isoquinoline derivatives have been developed to target various bacterial processes, including DNA gyrase and topoisomerase IV[2].
Q2: Why is the neutropenic murine thigh infection model so commonly used?
The neutropenic thigh model is a highly standardized in vivo system for the initial evaluation of antibiotics[6]. By inducing neutropenia (a deficiency of neutrophils) with an agent like cyclophosphamide, the model minimizes the impact of the host's immune system. This allows for a more direct assessment of the antibiotic's bactericidal or bacteriostatic activity[4][6]. It is reproducible and its results have been shown to be good predictors of clinical effects in patients[6].
Q3: What are the key differences between a sepsis model and a thigh infection model?
-
Thigh Infection Model: This is a localized infection model that mimics a soft tissue infection. It is excellent for studying the pharmacodynamics of an antibiotic at a specific site of infection and is generally less severe than a systemic model[6].
-
Sepsis Model (e.g., Cecal Ligation and Puncture - CLP): This model induces a systemic, polymicrobial infection by creating a perforation in the cecum, which leads to peritonitis and sepsis[1][7]. It is a more complex and severe model that tests an antibiotic's ability to control a rapidly progressing, life-threatening infection.
Q4: How can I improve the oral bioavailability of my isoquinoline compound?
Poor oral bioavailability is a common issue, often due to low aqueous solubility or extensive first-pass metabolism. Strategies to address this include:
-
Formulation Approaches: Self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanoparticle formulations can enhance the dissolution and absorption of poorly soluble drugs[3][8].
-
Medicinal Chemistry: Prodrug strategies can be employed, where a labile chemical group is attached to the parent molecule to improve its absorption characteristics. This group is then cleaved in vivo to release the active drug.
Q5: My compound is active against Gram-positive bacteria but not Gram-negative bacteria. Why?
This is a common observation. The outer membrane of Gram-negative bacteria provides an additional barrier that many compounds cannot penetrate. Furthermore, Gram-negative bacteria have a plethora of efflux pumps that can actively remove antibiotics that do manage to enter[9]. Overcoming this barrier is a major challenge in antibiotic development.
Key Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This protocol provides a standardized method for evaluating the in vivo efficacy of an antibiotic against a localized soft tissue infection.
Step-by-Step Methodology:
-
Induce Neutropenia:
-
Administer cyclophosphamide to mice via intraperitoneal (IP) injection. A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection[4]. This depletes the neutrophil count, making the mice more susceptible to infection.
-
-
Prepare Bacterial Inoculum:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic growth phase.
-
Wash the bacteria in sterile saline or phosphate-buffered saline (PBS) and dilute to the target concentration (e.g., 10^7 CFU/mL).
-
-
Infection:
-
Inject 0.1 mL of the bacterial inoculum directly into the thigh muscle of each mouse[4].
-
-
Treatment:
-
At a predetermined time post-infection (typically 2 hours), begin treatment with your isoquinoline antibiotic. Administer the compound via the desired route (e.g., subcutaneous, oral, or intravenous).
-
Include a vehicle control group and a positive control group (a known effective antibiotic).
-
-
Determine Bacterial Burden:
-
At the end of the study period (commonly 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile PBS[4].
-
Perform serial dilutions of the thigh homogenate and plate on appropriate agar plates.
-
After incubation, count the colonies to determine the number of CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the log10 CFU/gram of tissue between the treated groups and the vehicle control group. A statistically significant reduction in bacterial burden indicates efficacy.
-
Workflow Diagram: Neutropenic Thigh Infection Model
Caption: Workflow for the neutropenic murine thigh infection model.
Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
Step-by-Step Methodology:
-
Anesthesia and Analgesia:
-
Anesthetize the mouse using an appropriate method (e.g., inhaled isoflurane or injectable ketamine/xylazine)[10].
-
Administer a pre-operative analgesic to manage pain.
-
-
Surgical Procedure:
-
Shave and disinfect the abdomen.
-
Make a small midline incision (1-2 cm) through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum (a pouch connected to the junction of the small and large intestines).
-
Ligate the cecum below the ileocecal valve with a suture. The position of the ligation can be varied to control the severity of the sepsis[1][7].
-
Puncture the ligated cecum once or twice with a needle (the needle gauge also determines severity). A small amount of fecal matter should be extruded[1].
-
Return the cecum to the abdominal cavity.
-
Close the peritoneal wall and skin with sutures.
-
-
Fluid Resuscitation and Post-Operative Care:
-
Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation.
-
Keep the animal warm and monitor closely during recovery.
-
-
Treatment:
-
Begin antibiotic treatment at a specified time post-CLP.
-
-
Endpoints:
-
The primary endpoint is often survival over a period of several days.
-
Secondary endpoints can include measuring bacterial load in the blood or peritoneal fluid, and assessing inflammatory cytokine levels in the serum.
-
References
-
Relationship: Antibiotics (alternatives to) and Isoquinoline alkaloids. (n.d.). Caring Sunshine. Retrieved from [Link]
-
Mohammad, H., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Pharmaceuticals. Retrieved from [Link]
-
Li, W., et al. (2022). Use of Animal Model of Sepsis to Evaluate Novel Herbal Therapies. JoVE. Retrieved from [Link]
-
Gaddis, M., et al. (2023). Plant Alkaloids Toxicity. StatPearls. Retrieved from [Link]
-
Pheeney, M. J. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. BioChem. Retrieved from [Link]
-
Wenceslau, C. F., et al. (2014). Cecal Ligation Puncture Procedure. JoVE. Retrieved from [Link]
-
Starr, M. E., et al. (2020). Can the Cecal Ligation and Puncture Model Be Repurposed To Better Inform Therapy in Human Sepsis? Infection and Immunity. Retrieved from [Link]
-
Neutropenic thigh mouse model. (n.d.). GARDP Revive. Retrieved from [Link]
-
Pheeney, M. J. A., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Retrieved from [Link]
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]
-
Mohammad, H., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. Retrieved from [Link]
-
Pheeney, M. J. A., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. ResearchGate. Retrieved from [Link]
-
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (n.d.). NIH. Retrieved from [Link]
-
Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. (n.d.). ScienceDirect. Retrieved from [Link]
-
Singh, G., et al. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved from [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2024). MDPI. Retrieved from [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2024). PubMed Central. Retrieved from [Link]
-
Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl. (2026). ResearchGate. Retrieved from [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). PMC. Retrieved from [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
A physiologically based pharmacokinetic model to optimize the dosage regimen and withdrawal time of cefquinome in pigs. (2023). PLOS ONE. Retrieved from [Link]
-
Development and Validation of a Multi-dose Neutropenic Rat Thigh Infection Model Using Real-time Monitoring of Staphylococcus aureus. (2014). In Vivo. Retrieved from [Link]
-
Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). ResearchGate. Retrieved from [Link]
-
In Vitro and In Vivo Activities of Antibiotic PM181104. (2014). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2023). Hilaris Publisher. Retrieved from [Link]
-
Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. (2021). Molecules. Retrieved from [Link]
-
Editorial: Antibiotics Special Issue on Pharmacokinetic/Pharmacodynamic Models of Antibiotics. (2022). MDPI. Retrieved from [Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. Retrieved from [Link]
-
Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. (2019). Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]
-
In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (2024). Pharmaceuticals. Retrieved from [Link]
-
Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2021). Frontiers in Microbiology. Retrieved from [Link]
-
Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. (2022). Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]
-
In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. (n.d.). International Scholars Journals. Retrieved from [Link]
-
General Medicine - In Vitro Versus In Vivo Culture Sensitivities: An Unchecked Assumption? (2013). Southwest Journal of Pulmonary, Critical Care and Sleep. Retrieved from [Link]
-
Re-evolution of the 2-Phenylquinolines: Ligand-Based Design, Synthesis, and Biological Evaluation of a Potent New Class of Staphylococcus aureus NorA Efflux Pump Inhibitors to Combat Antimicrobial Resistance. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model. (2009). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents. (2018). ResearchGate. Retrieved from [Link]
-
In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics. Retrieved from [Link]
-
Advances in Plant-Sourced Natural Compounds as Anticancer Agents. (2024). MDPI. Retrieved from [Link]
-
Antimicrobial pharmacokinetics and preclinical in vitro models to support optimized treatment approaches for uncomplicated lower urinary tract infections. (2021). UQ eSpace. Retrieved from [Link]
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- 1. Frontiers | In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Danofloxacin in Rabbits Infected With Salmonella typhimurium After Oral Administration [frontiersin.org]
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- 4. wisdomlib.org [wisdomlib.org]
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- 6. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in Bischler-Napieralski cyclization
Subject: Troubleshooting Low Yields & Side Reactions in Isoquinoline Synthesis Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist
Diagnostic Overview
The Bischler-Napieralski (B-N) reaction is the industry standard for converting
The Core Conflict: You need high temperatures to force the electrophilic aromatic substitution (EAS) on the aryl ring, but those same conditions promote the Retro-Ritter fragmentation (styrene formation) and tarring (polymerization).
Visual Diagnostic Workflow
Use this decision tree to identify the root cause of your failure mode before altering reagents.
Figure 1: Decision matrix for diagnosing yield loss based on substrate electronics and reaction conditions.
Critical Failure Modes & Solutions
Ticket #1: "My reaction turns into black tar with no product."
Diagnosis: Thermal decomposition.
Standard protocols often call for refluxing
-
The Fix: Switch to Mild Activation . Instead of boiling
, use the Movassaghi-Hill Modification (Triflic Anhydride + 2-Chloropyridine). This generates the reactive nitrilium intermediate at -78°C to 0°C , preventing thermal degradation.
Ticket #2: "I recover starting material, even after 24h reflux."
Diagnosis: Deactivated Aryl Ring.
The B-N reaction is an Electrophilic Aromatic Substitution (EAS). If your ring has electron-withdrawing groups (EWGs) like halogens, nitro, or carbonyls, the ring is too nucleophilically weak to attack the imidoyl phosphate intermediate formed by
-
The Fix: Super-Electrophiles. You must convert the amide into a more potent electrophile than the imidoyl phosphate.
-
Add
: A mixture of and forms pyrophosphoryl intermediates, which are better leaving groups.[1] -
Use
: The imidoyl triflate is exponentially more reactive and can force cyclization on deactivated rings [1].
-
Ticket #3: "I see a styrene side-product (Retro-Ritter)."
Diagnosis: Carbocation Fragmentation. Under harsh conditions, the nitrilium intermediate can fragment before cyclization, ejecting the nitrile and leaving a carbocation that eliminates to form a styrene (alkene).
Mechanism of Failure:
Figure 2: Kinetic competition between cyclization and fragmentation.
-
The Fix:
-
Solvent Switch: Avoid protic or stabilizing solvents. Use Acetonitrile (MeCN) as the solvent. By Le Chatelier's principle, an excess of nitrile solvent pushes the equilibrium away from fragmentation (which releases nitrile) [2].
-
Larsen Modification: Use oxalyl chloride followed by Lewis acid (
) to proceed via an N-acyliminium ion, which is less prone to fragmentation than the nitrilium ion [2].
-
Optimized Reagent Selection Guide
Do not default to
| Reagent System | Reactivity | Recommended For | Protocol Notes |
| Standard | Unfunctionalized or slightly activated rings. | Requires reflux (105°C). Harsh. | |
| High | Moderately deactivated rings (e.g., Halogens). | ||
| Extreme | Deactivated rings or Thermal sensitive substrates. | Gold Standard for Low Yields. Run at 0°C to RT. [1] | |
| Oxalyl Chloride / | Specialized | Substrates prone to Retro-Ritter fragmentation. | Avoids nitrilium ion pathway.[1] [2] |
Validated Protocol: The "Movassaghi" Method ( )
This protocol is the most reliable fix for low yields caused by deactivation or decomposition. It separates activation from cyclization.
Reagents:
-
Substrate: 1.0 equiv
-
2-Chloropyridine: 1.2 equiv (Base/Buffer)
-
Trifluoromethanesulfonic anhydride (
): 1.1 equiv -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step:
-
Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve amide substrate and 2-chloropyridine in DCM.
-
Activation: Cool to -78°C . Add
dropwise.-
Why? This forms the imidoyl triflate instantly without heat.
-
-
Cyclization: Allow the mixture to warm slowly to 0°C or Room Temperature . Monitor by TLC.
-
Why? Cyclization occurs as the system warms, but the temperature never gets high enough to cause tarring.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM. The product is a base; ensure the aqueous layer is basic (pH > 8) during extraction to keep the amine deprotonated and organic-soluble.
Frequently Asked Questions (FAQ)
Q: My product hydrolyzes back to the amide during purification. Why? A: Dihydroisoquinolines are cyclic imines. They are sensitive to hydrolysis, especially on silica gel (which is acidic).
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in hexanes to neutralize acidity. Alternatively, reduce the crude imine immediately to the tetrahydroisoquinoline (using
) which is indefinitely stable.
Q: Can I use
Q: I have a meta-substituent. Where will the ring close? A: Regioselectivity is governed by steric and electronic factors.
-
Electron Donating Group (EDG) at meta: Cyclization usually occurs para to the substituent (least sterically hindered).
-
Electron Withdrawing Group (EWG) at meta: Cyclization is often completely inhibited.
References
-
Movassaghi, M. & Hill, M. D. (2008).[1] Single-Step Synthesis of Pyrimidine Derivatives via Intermolecular Condensation of Amides and Nitriles. Organic Letters, 10(16), 3485–3488. Note: This paper establishes the Tf2O/2-Chloropyridine activation method.
-
Larsen, R. D., et al. (1991).[1] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.[3] The Journal of Organic Chemistry, 56(21), 6034–6038.
-
Fodor, G. & Nagubandi, S. (1980).[1] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[1]
Sources
Validation & Comparative
A Comparative Analysis of 6-Benzyloxyisoquinoline and Amoxicillin Against Helicobacter pylori
A Technical Guide for Researchers in Antimicrobial Drug Development
In the persistent global battle against Helicobacter pylori, the causative agent of a spectrum of gastric maladies from chronic gastritis to peptic ulcers and gastric cancer, the escalating crisis of antibiotic resistance necessitates a continuous search for novel therapeutic agents. While amoxicillin has long been a cornerstone of eradication therapies, its efficacy is increasingly threatened. This guide provides a detailed, objective comparison of the anti-H. pylori potency of 6-benzyloxyisoquinoline, a promising heterocyclic scaffold, and the established β-lactam antibiotic, amoxicillin.
This analysis is structured to provide drug development professionals with a comprehensive understanding of the pharmacological profiles of these two compounds, supported by available experimental data and methodologies. We will delve into their mechanisms of action, in vitro potencies, and the underlying molecular interactions that govern their bactericidal or bacteriostatic effects on H. pylori.
The Clinical Imperative: Overcoming H. pylori Resistance
H. pylori infection is notoriously difficult to eradicate due to the bacterium's ability to thrive in the harsh, acidic environment of the stomach. Standard triple and quadruple therapies, which typically include amoxicillin, are facing declining success rates due to the emergence of resistant strains. This clinical reality underscores the urgent need for new chemical entities with novel mechanisms of action that can bypass existing resistance pathways.
Amoxicillin: The Established Standard
Amoxicillin, a β-lactam antibiotic, has been a mainstay in anti-H. pylori regimens for decades. Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.
Mechanism of Action
The bactericidal activity of amoxicillin is primarily due to the inhibition of peptidoglycan synthesis. The core of this mechanism involves the covalent binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the cross-linking of peptidoglycan chains. By inactivating these enzymes, amoxicillin effectively halts cell wall construction, leading to cell lysis and bacterial death.
dot
Caption: Mechanism of Amoxicillin against H. pylori.
In Vitro Potency
The in vitro activity of amoxicillin against H. pylori is well-documented, with Minimum Inhibitory Concentration (MIC) values typically ranging from ≤0.01 to 0.1 mg/L for susceptible strains[1]. However, resistance is an increasing concern, with MIC values for resistant strains rising significantly.
6-Benzyloxyisoquinoline: A Novel Challenger
The isoquinoline scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad range of biological activities. 6-Benzyloxyisoquinoline has emerged as a compound of interest in the search for new anti-H. pylori agents.
Mechanism of Action
While the precise mechanism of action for 6-benzyloxyisoquinoline against H. pylori is not yet fully elucidated, studies on related isoquinoline derivatives suggest potential interference with critical bacterial processes. Some isoquinoline-based compounds have been shown to disrupt bacterial cell wall synthesis, while others are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This multi-target potential is a promising attribute in the context of overcoming resistance.
In Vitro Potency
Head-to-Head Comparison: Potency and Spectrum
| Feature | 6-Benzyloxyisoquinoline Derivative (10c) | Amoxicillin |
| Reported In Vitro Potency vs. H. pylori | Superior to Amoxicillin[1] | MIC ≤0.01 - 0.1 mg/L (susceptible strains)[1] |
| Mechanism of Action | Likely multifactorial; potential inhibition of cell wall synthesis or DNA replication. | Inhibition of peptidoglycan synthesis via PBP binding. |
| Spectrum of Activity | Selective for H. pylori[1] | Broad-spectrum against various Gram-positive and some Gram-negative bacteria. |
| Resistance | Not extensively studied, but novel mechanism may circumvent existing resistance. | Increasing prevalence of resistant strains. |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To ensure the reproducibility and validity of in vitro potency data, a standardized experimental protocol is paramount. The following is a detailed methodology for determining the MIC of antimicrobial agents against H. pylori using the broth microdilution method, based on established guidelines.
Causality Behind Experimental Choices
The choice of the broth microdilution method is based on its ability to provide quantitative results (the MIC value) and its suitability for testing the susceptibility of fastidious organisms like H. pylori. The use of a 96-well plate format allows for the simultaneous testing of multiple concentrations and replicates, ensuring the robustness of the data. The inclusion of positive and negative controls is a critical self-validating step to confirm the viability of the bacterial inoculum and the sterility of the medium.
Caption: Key virulence factors of H. pylori and their effects.
Conclusion and Future Directions
The available evidence strongly suggests that the 6-benzyloxyisoquinoline scaffold holds significant promise for the development of novel anti-H. pylori agents. The superior in vitro potency of its derivatives compared to amoxicillin highlights the potential of this chemical class to address the growing challenge of antibiotic resistance.
However, further research is imperative. A definitive determination of the MIC of the parent 6-benzyloxyisoquinoline compound is needed for a direct and comprehensive comparison. Elucidation of its precise mechanism of action will be critical for understanding its potential for resistance development and for optimizing its structure to enhance efficacy and safety.
For drug development professionals, the key takeaway is that while amoxicillin remains a valuable tool, the exploration of novel scaffolds such as 6-benzyloxyisoquinoline is essential for ensuring a robust pipeline of effective treatments for H. pylori infection in the years to come. The selective and potent activity of benzyloxyisoquinoline derivatives warrants their continued investigation and development as a potential next generation of anti-H. pylori therapeutics.
References
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Yoshida, Y., Barrett, D., Azami, H., Morinaga, C., Matsumoto, S., Matsumoto, Y., & Takasugi, H. (1999). Studies on anti-Helicobacter pylori agents. Part 1: Benzyloxyisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 7(11), 2647-2666. [Link]
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A Comparative Analysis of 6-Benzyloxy and 7-Benzyloxyisoquinoline Activity: A Guide for Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The specific placement of substituents on the isoquinoline ring can dramatically influence the pharmacological profile of the resulting molecule. This guide provides a comparative analysis of two closely related isomers, 6-benzyloxyisoquinoline and 7-benzyloxyisoquinoline, offering a framework for researchers to evaluate their potential in drug discovery.
The Isoquinoline Core: A Versatile Scaffold in Medicinal Chemistry
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable range of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5][6] The biological activity of isoquinoline derivatives is highly dependent on the nature and position of the substituents on the ring system.[7][8]
Positional Isomerism: The Critical Difference Between 6- and 7-Benzyloxyisoquinoline
The seemingly minor shift of the benzyloxy group from the 6- to the 7-position on the isoquinoline ring can lead to significant differences in the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. Based on general SAR principles for isoquinolines, we can postulate the following potential differences:
-
Anticancer Activity: The position of substituents on the isoquinoline ring is known to affect anticancer potency. For some classes of isoquinoline-based anticancer agents, substitution at the 7-position has been shown to be more favorable for activity than substitution at the 6-position.[9] This could be due to steric or electronic effects that influence binding to target enzymes like topoisomerases or kinases.[10][11] Therefore, it is plausible that 7-benzyloxyisoquinoline may exhibit greater cytotoxic effects against certain cancer cell lines compared to its 6-substituted counterpart.
-
Anti-inflammatory Activity: The anti-inflammatory effects of isoquinoline derivatives are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, and enzymes like cyclooxygenase-2 (COX-2).[4][12][13][14] The precise positioning of the benzyloxy group could influence the molecule's ability to interact with the active sites of these targets. Subtle changes in the electronic environment of the isoquinoline ring can impact the molecule's ability to modulate these pathways.
-
Antimicrobial Activity: The antimicrobial activity of quinoline and isoquinoline derivatives is often attributed to their ability to interfere with essential bacterial processes, such as DNA replication or cell wall synthesis.[5][7][15] The location of the benzyloxy substituent could affect the compound's ability to penetrate the bacterial cell wall and interact with its intracellular targets.
The following sections provide a detailed roadmap for the experimental validation of these hypotheses.
Experimental Workflow for Comparative Analysis
This section outlines a comprehensive workflow for the synthesis and comparative biological evaluation of 6-benzyloxyisoquinoline and 7-benzyloxyisoquinoline.
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Safety Operating Guide
Navigating the Disposal of Benzyloxyisoquinoline: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like benzyloxyisoquinoline, a thorough understanding of disposal procedures is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of benzyloxyisoquinoline, grounding procedural guidance in scientific principles to ensure the protection of both laboratory personnel and the environment.
While "benzyloxyisoquinoline" refers to a class of isomers, the fundamental principles of hazardous waste management remain consistent. The specific hazards can vary depending on the position of the benzyloxy group on the isoquinoline scaffold. Therefore, this guide must be used in conjunction with the Safety Data Sheet (SDS) for the particular isomer in use.
Understanding the Hazard Profile
Benzyloxyisoquinoline and its parent compounds, isoquinoline and quinoline, are nitrogen-containing heterocyclic compounds. Many compounds in this class are recognized as hazardous substances. Depending on the specific isomer and concentration, benzyloxyisoquinoline may be classified as:
-
Harmful if swallowed or in contact with skin .
-
A skin and eye irritant .
-
A possible human carcinogen (as is the case with the parent compound, isoquinoline).[3]
Improper disposal, such as discarding down the drain or in regular solid waste, can lead to significant health risks and environmental contamination.[4] Therefore, benzyloxyisoquinoline must be treated as hazardous chemical waste.
The Six Core Procedures for Proper Disposal
Adherence to a structured disposal protocol is paramount. The following six procedures provide a framework for the safe management of benzyloxyisoquinoline waste from generation to final disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling benzyloxyisoquinoline for any purpose, including disposal, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).
-
Body Protection: A lab coat is essential. For larger quantities or in case of potential splashing, consider a chemically resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions. Benzyloxyisoquinoline waste should be collected at the point of generation in a designated, properly labeled, and sealed container.[5]
Key Considerations for Segregation:
-
Compatibility: Do not mix benzyloxyisoquinoline waste with incompatible materials. This includes strong oxidizing agents and strong acids.[6]
-
Container Type: Use a chemically resistant container with a secure screw-top cap. The container material should not react with or absorb the chemical.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Benzyloxyisoquinoline" (specifying the isomer if known). Also, list any other components in the waste mixture.
Spill Management: A Plan for the Unexpected
Accidental spills must be managed promptly and safely. Having a clear spill response plan is essential.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[8] Do not use combustible materials like paper towels to absorb large spills of flammable organic compounds.
-
Collect the Waste: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Temporary Storage: Ensuring Safety and Compliance
Hazardous waste must be stored safely and in compliance with institutional and regulatory guidelines.
Storage Best Practices:
-
Designated Area: Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Secondary Containment: Place waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Secure and Closed: Keep waste containers tightly closed except when adding waste.
-
Regular Inspection: Inspect stored waste containers weekly for any signs of leakage or degradation.[7]
Disposal of Empty Containers: A Decontamination Protocol
Empty containers that once held benzyloxyisoquinoline must be properly decontaminated before being disposed of as non-hazardous waste.
Procedure for Decontaminating Empty Containers:
-
Triple-Rinse: Triple-rinse the empty container with a suitable solvent that can dissolve the chemical.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[4][9]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once thoroughly decontaminated, the container can typically be disposed of as non-hazardous waste, in accordance with institutional policies.
Final Disposal: Professional Management of Hazardous Waste
The final and most critical step is to ensure that the collected benzyloxyisoquinoline waste is disposed of by a licensed and reputable environmental waste management contractor.
The Final Disposal Process:
-
Engage a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) office will have procedures in place for the collection and disposal of hazardous waste by a certified contractor.[4][10]
-
Documentation: Ensure all required waste manifests and documentation are completed accurately.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory's SAA.
Never attempt to dispose of benzyloxyisoquinoline waste through incineration or other treatment methods yourself unless you are specifically trained and equipped to do so in a compliant manner.[11]
Decision-Making Workflow for Benzyloxyisoquinoline Disposal
The following diagram illustrates the key decision points in the disposal process for benzyloxyisoquinoline.
Caption: Decision-making workflow for the proper disposal of benzyloxyisoquinoline.
Summary of Key Disposal Information
| Procedure | Key Action | Rationale |
| PPE | Wear gloves, goggles, and lab coat. | Prevents skin and eye contact with a potentially hazardous substance. |
| Segregation | Collect in a labeled, compatible container. | Prevents hazardous reactions and ensures proper identification of waste. |
| Spill Management | Contain with inert absorbent and decontaminate. | Minimizes exposure and environmental contamination in case of an accident. |
| Storage | Store in a designated, secure area. | Ensures safe temporary holding of hazardous waste and regulatory compliance. |
| Empty Containers | Triple-rinse and collect the rinsate. | Decontaminates containers for safe disposal and prevents residual chemical release. |
| Final Disposal | Use a licensed hazardous waste contractor. | Ensures environmentally sound and legally compliant disposal of the chemical. |
By adhering to these six core procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of benzyloxyisoquinoline, fostering a culture of safety and environmental stewardship within their institutions.
References
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Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at: [Link]
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MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Cleanchem Laboratories. Available at: [Link]
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QUINOLINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
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Safety data sheet - Isoquinoline. CPAChem. Available at: [Link]
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Household Hazardous Wastes. Illinois Environmental Protection Agency. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
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Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]
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Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]
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Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. Available at: [Link]
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Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. Available at: [Link]
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LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
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Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ScienceDirect. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
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Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. National Center for Biotechnology Information. Available at: [Link]
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Ethyl Ether Standard Operating Procedure. University of Washington. Available at: [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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Waste Stream Disposal –Quick Sheet. UConn Health. Available at: [Link]
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6-(Benzyloxy)isoquinoline. PubChem. Available at: [Link]
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8-(Benzyloxy)isoquinoline. PubChem. Available at: [Link]
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Personal protective equipment for handling Benzyloxyisoquinoline, 6
Executive Safety Summary
6-Benzyloxyisoquinoline (CAS: 16274-13-6 or related isomers) represents a distinct class of chemical intermediates often used in the synthesis of bioactive alkaloids and pharmaceutical precursors.
The Silent Risk: While many researchers treat this as a generic organic solid, the benzyloxy moiety significantly increases the lipophilicity (LogP) of the molecule compared to the parent isoquinoline. This facilitates rapid dermal absorption. Combined with the known toxicity profile of isoquinolines (skin/eye irritation, potential acute toxicity, and mutagenic potential), this compound requires a "Universal Precautions" approach.
Immediate Hazard Profile:
-
Acute Toxicity: Harmful if swallowed; Toxic in contact with skin (inferred from isoquinoline class).[1]
-
Irritation: Causes serious eye irritation and skin irritation.[1]
-
Target Organ: Respiratory tract (inhalation of dust) and Central Nervous System (potential alkaloid activity).
The Barrier Strategy: Personal Protective Equipment (PPE)
Do not rely on a single layer of protection.[2] We utilize a Redundant Barrier System to prevent exposure during the critical "breakthrough" moments of weighing and solubilization.
A. Dermal Protection (The "Double-Shell" Protocol)
Isoquinoline derivatives can permeate standard nitrile gloves upon prolonged contact.
-
Primary Layer (Inner): 4 mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Chemical resistance).
-
Rationale: The outer glove absorbs the initial splash and mechanical abrasion. The inner glove acts as the final biological barrier. If the outer glove is compromised (visual discoloration), it can be stripped immediately without exposing skin.
B. Respiratory & Ocular Defense[1][3][4]
-
Engineering Control: All handling must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[1][3][4] Safety glasses are insufficient due to the risk of fine powder migration around the lenses.
-
Respiratory: If weighing must occur outside a hood (strongly discouraged), a half-face respirator with P100/OV cartridges is required.
C. PPE Decision Matrix (Visualization)
Figure 1: PPE Selection Logic based on physical state and risk vector.[5][6] Note that solutions pose a higher dermal risk due to solvent-assisted permeation.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (High Risk: Static Dust)
Crystalline organic solids like 6-benzyloxyisoquinoline are prone to static charge, causing "jumping" during weighing.
-
Preparation: Place an ionizing fan or anti-static gun inside the hood if available.
-
Taring: Tare the receiving vessel (flask), not the weigh boat, to minimize transfer steps.
-
Transfer: Use a disposable anti-static spatula. Do not tap the spatula on the flask rim; this generates aerosols.
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous solid waste.
Phase 2: Solubilization (High Risk: Exotherm/Splash)
-
Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), be aware that these solvents permeate nitrile gloves in <5 minutes, carrying the isoquinoline with them.
-
Addition: Add solvent slowly to the solid.
-
Containment: Perform this over a secondary containment tray (spill tray) to capture any droplets.
Phase 3: Reaction Monitoring
-
Sampling: When taking TLC/HPLC aliquots, use long-needle syringes to keep hands outside the vertical plane of the flask mouth.
-
Waste: Quench reactive intermediates before disposal.
Waste Disposal & Deactivation[7][8]
Proper disposal is critical to prevent environmental contamination and downstream chemical reactions in waste drums.
| Waste Stream | Criteria | Disposal Protocol |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, solid chemical. | Double-bag in clear polyethylene bags. Label as "Toxic Solid Organic." |
| Liquid Waste A | Non-halogenated solvents (Methanol, Ethyl Acetate) containing trace 6-benzyloxyisoquinoline. | Segregate into Organic Solvents (Non-Halogenated) drum. |
| Liquid Waste B | Halogenated solvents (DCM) containing the compound. | Segregate into Halogenated Waste drum. DO NOT MIX with acid waste (risk of exothermic polymerization). |
| Sharps | Needles, broken glass. | Rigid puncture-proof sharps container. |
Emergency Spill Response
-
Alert: Notify nearby personnel.
-
Isolate: Close the fume hood sash.
-
Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a bag.
-
Liquid Spill: Use vermiculite or absorbent pads. Do not use paper towels alone for large solvent spills (fire hazard).
Process Visualization
Figure 2: The lifecycle of the compound within the laboratory, emphasizing containment at every transition point.
References
-
PubChem. (2023). 6-(Benzyloxy)isoquinoline Compound Summary. National Library of Medicine. Available at: [Link]
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
